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2-chloro-N-[2-(3-methylphenoxy)ethyl]acetamide Documentation Hub

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  • Product: 2-chloro-N-[2-(3-methylphenoxy)ethyl]acetamide
  • CAS: 50911-71-2

Core Science & Biosynthesis

Foundational

An In-Depth Technical Guide to Sourcing 2-chloro-N-[2-(3-methylphenoxy)ethyl]acetamide for Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview for researchers, scientists, and drug development professionals on sourcing 2-chloro-N-[2-(3-methylphenoxy)ethyl]acetamide. The focus is on ensuring the procurement of high-qu...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive overview for researchers, scientists, and drug development professionals on sourcing 2-chloro-N-[2-(3-methylphenoxy)ethyl]acetamide. The focus is on ensuring the procurement of high-quality material crucial for reproducible and reliable research outcomes. This document will delve into the chemical's properties, identify potential suppliers, and outline a robust supplier qualification process.

Introduction to 2-chloro-N-[2-(3-methylphenoxy)ethyl]acetamide

2-chloro-N-[2-(3-methylphenoxy)ethyl]acetamide is a chloroacetamide derivative. Chloroacetamides are a class of organic compounds that have garnered significant interest in medicinal chemistry and drug discovery due to their versatile biological activities.[1][2] They often serve as key intermediates or building blocks in the synthesis of more complex molecules with potential therapeutic applications.[3] The structural features of 2-chloro-N-[2-(3-methylphenoxy)ethyl]acetamide, including the chloroacetamide moiety and the methylphenoxy group, suggest its potential utility in the development of novel bioactive compounds.

Chemical Properties and Structure:

  • Molecular Formula: C11H14ClNO2

  • Molecular Weight: 227.69 g/mol

  • CAS Number: 893766-12-6[4]

  • Structure:

The chloroacetamide functional group is a reactive electrophile, making it a valuable synthon for introducing the acetamide moiety into various molecular scaffolds. The 3-methylphenoxy group can influence the compound's lipophilicity and steric profile, which are critical parameters in drug design.

Identifying Potential Chemical Suppliers

The selection of a reliable chemical supplier is a critical first step in any research or development project. The quality and purity of the starting materials can significantly impact the outcome of experiments, from small-scale laboratory synthesis to large-scale manufacturing. Below is a summary of potential suppliers for 2-chloro-N-[2-(3-methylphenoxy)ethyl]acetamide and related compounds.

SupplierProduct NameCAS NumberPurity/SpecificationAdditional Information
BLDpharmN-(2-(4-Chloro-3-methylphenoxy)ethyl)acetamide893766-12-6Not specifiedOffers related chemical building blocks.[4]
ChemScene2-Chloro-n-[2-(3-chlorophenyl)ethyl]acetamide34162-15-795+%A structurally similar compound. Offers custom synthesis.[5]
Santa Cruz Biotechnology2-Chloro-N-(2-phenoxy-ethyl)-acetamideNot specifiedNot specifiedFor research use only.[6]
Santa Cruz Biotechnology2-chloro-N-{2-[ethyl(3-methylphenyl)amino]ethyl}acetamide hydrochloride42992-30-3Not specifiedA related derivative. For research use only.[7]
AK Scientific, Inc.N-[2-(4-Chloro-2-isopropyl-5-methylphenoxy)ethyl]acetamide727674-62-695%Provides a Safety Data Sheet (SDS).[8]
Sigma-Aldrich2-Chloro-N-methoxy-N-methylacetamide67442-07-398%A related chloroacetamide derivative.
Sigma-Aldrich2-Chloro-N-ethylacetamide105-35-1Not specifiedA simpler chloroacetamide.

Note: The availability and specifications of chemical compounds can change. It is essential to contact the suppliers directly for the most current information.

The Criticality of Supplier Qualification: A Step-by-Step Protocol

Sourcing a chemical is not merely a purchasing transaction; it is a critical step that underpins the integrity of your research. A rigorous supplier qualification process is paramount to mitigate risks associated with impurities, batch-to-batch variability, and unreliable supply chains.

Initial Supplier Vetting
  • Website and Documentation Review: A professional and informative website is a preliminary indicator of a reputable supplier. Look for readily available technical documents such as Safety Data Sheets (SDS) and Certificates of Analysis (CoA).[8][9][10]

  • Request for Information (RFI): Contact potential suppliers with a formal RFI. Key questions should include:

    • Confirmation of the CAS number and chemical structure.

    • Available purity grades and analytical methods used for determination (e.g., HPLC, GC-MS, NMR).

    • Typical lead times and stock availability.

    • Availability of a sample for initial evaluation.

    • Willingness to provide a detailed Certificate of Analysis for a specific batch.

Technical Evaluation of the Certificate of Analysis (CoA)

The CoA is a critical document that provides a detailed quality profile of a specific batch of the chemical.

  • Identity Confirmation: Verify that the analytical data (e.g., NMR, IR, Mass Spectrometry) is consistent with the structure of 2-chloro-N-[2-(3-methylphenoxy)ethyl]acetamide.

  • Purity Assessment: The purity value should be clearly stated along with the method of determination. For drug development applications, a purity of >98% is often required.

  • Impurity Profile: A comprehensive CoA will list any significant impurities. Understanding the nature of these impurities is crucial as they may interfere with your reactions or biological assays.

  • Residual Solvents: The presence of residual solvents from the synthesis and purification process should be quantified and within acceptable limits.

Experimental Verification
  • Small-Scale Sample Testing: Obtain a small sample from the potential supplier for in-house verification.

  • Identity and Purity Confirmation: Independently verify the identity and purity of the sample using your own analytical methods (e.g., ¹H NMR, ¹³C NMR, LC-MS). This step is crucial for establishing a baseline for future batches.

  • Pilot Reaction/Assay: Use the sample in a small-scale pilot of your intended application. This will help identify any potential issues with reactivity or interference that may not be apparent from analytical data alone.

The following diagram illustrates a recommended workflow for qualifying a new chemical supplier:

Supplier_Qualification_Workflow A Identify Potential Suppliers B Initial Vetting: - Website Review - Documentation Check A->B C Request for Information (RFI) B->C D Technical Evaluation of CoA: - Identity - Purity - Impurities C->D E Request Sample D->E CoA Acceptable I Reject Supplier D->I CoA Unacceptable F In-House Analytical Verification: - NMR, LC-MS E->F G Pilot Experiment/Assay F->G Identity & Purity Confirmed F->I Discrepancies Found H Approve Supplier & Place Order G->H Successful Pilot G->I Pilot Failure

Caption: A workflow diagram for the qualification of a new chemical supplier.

Synthetic Considerations and Potential Impurities

Understanding the likely synthetic route for 2-chloro-N-[2-(3-methylphenoxy)ethyl]acetamide can provide valuable insights into potential impurities. A common method for the synthesis of N-substituted chloroacetamides involves the reaction of an amine with chloroacetyl chloride.[2]

Proposed Synthetic Pathway:

  • Synthesis of 2-(3-methylphenoxy)ethanamine: This intermediate can be prepared via a Williamson ether synthesis between m-cresol and a suitable 2-aminoethyl halide derivative, followed by deprotection if necessary.

  • Acylation: The final step would involve the acylation of 2-(3-methylphenoxy)ethanamine with chloroacetyl chloride in the presence of a base to neutralize the HCl byproduct.

The following diagram illustrates this proposed synthetic pathway:

Synthesis_Pathway Reactant1 m-Cresol HO-C6H4-CH3 Intermediate 2-(3-methylphenoxy)ethanamine H2N-CH2-CH2-O-C6H4-CH3 Reactant1->Intermediate Williamson Ether Synthesis Reactant2 2-Bromoethanamine Br-CH2-CH2-NH2 Reactant2->Intermediate Product 2-chloro-N-[2-(3-methylphenoxy)ethyl]acetamide Intermediate->Product Acylation Reactant3 Chloroacetyl chloride Cl-CH2-CO-Cl Reactant3->Product

Caption: A proposed synthetic pathway for 2-chloro-N-[2-(3-methylphenoxy)ethyl]acetamide.

Potential Impurities to Consider:

  • Starting Materials: Unreacted m-cresol, 2-bromoethanamine, or chloroacetyl chloride.

  • Byproducts of the Acylation Step: Di-acylated products or other side-reaction products.

  • Solvents and Reagents: Residual solvents and reagents used in the synthesis and purification process.

Conclusion

The successful sourcing of 2-chloro-N-[2-(3-methylphenoxy)ethyl]acetamide for research and drug development hinges on a meticulous and systematic approach to supplier selection and qualification. By understanding the chemical's properties, identifying a range of potential suppliers, and implementing a robust in-house verification protocol, researchers can ensure the quality and consistency of their starting materials. This, in turn, will contribute to the generation of reliable and reproducible scientific data, which is the cornerstone of advancing drug discovery and development.

References

  • Neliti. CHLORO-N-(4-HYDROXYPHENYL) ACETAMIDE AND STUDY OF THEIR ANTIMICROBIAL. [Link]

  • International Journal of Pharma Sciences and Research. SYNTHESIS OF BIOLOGICALLY ACTIVE 2-CHLORO-N-ALKYL/ARYL ACETAMIDE DERIVATIVES. [Link]

  • Chemos GmbH & Co.KG. Safety Data Sheet: N-Ethylacetamide. [Link]

  • ResearchGate. Synthesis of the 2-chloro-N-(2-methoxyphenyl)acetamide.... [Link]

Sources

Exploratory

2-chloro-N-[2-(3-methylphenoxy)ethyl]acetamide purity and analysis

An In-depth Technical Guide to the Purity and Analysis of 2-chloro-N-[2-(3-methylphenoxy)ethyl]acetamide Prepared by: Gemini, Senior Application Scientist Foreword: The Imperative of Purity in Drug Discovery In the lands...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Purity and Analysis of 2-chloro-N-[2-(3-methylphenoxy)ethyl]acetamide

Prepared by: Gemini, Senior Application Scientist

Foreword: The Imperative of Purity in Drug Discovery

In the landscape of pharmaceutical research and development, the purity of a chemical entity is not merely a quality metric; it is the bedrock of safety, efficacy, and reproducibility. For novel compounds like 2-chloro-N-[2-(3-methylphenoxy)ethyl]acetamide, which stands as a potential intermediate or active agent, a rigorous understanding of its purity profile is paramount. Even trace impurities can have profound impacts, potentially introducing toxicity, altering pharmacological activity, or compromising the stability of the final product. This guide provides a comprehensive framework for the analysis and purity determination of this N-substituted acetamide, grounded in established analytical principles and field-proven methodologies. It is designed for the discerning researcher and drug development professional who requires not just protocols, but a foundational understanding of the causality behind these experimental choices.

The Compound in Profile: Synthesis and Potential Impurities

2-chloro-N-[2-(3-methylphenoxy)ethyl]acetamide belongs to the chloroacetamide class of compounds, which are versatile intermediates in organic synthesis and are found in various biologically active molecules.[1][2][3] A robust analytical strategy begins with understanding the synthetic route, as it is the primary source of process-related impurities.

Synthetic Pathway: Acylation of a Primary Amine

A common and direct method for the synthesis of such amides is the nucleophilic acyl substitution reaction between an amine and an acyl chloride.[1] In this case, 2-(3-methylphenoxy)ethanamine is reacted with chloroacetyl chloride, typically in the presence of a base to neutralize the hydrochloric acid by-product.

Synthesis_Pathway Reactant1 2-(3-methylphenoxy)ethanamine Reaction Reactant1->Reaction Reactant2 Chloroacetyl Chloride Reactant2->Reaction Base Base (e.g., Triethylamine) Base->Reaction Solvent (e.g., DCM) Product 2-chloro-N-[2-(3-methylphenoxy)ethyl]acetamide Byproduct Base-HCl Salt Reaction->Product Reaction->Byproduct

Caption: General synthetic route for 2-chloro-N-[2-(3-methylphenoxy)ethyl]acetamide.

Impurity Profiling: Anticipating the Unwanted

Understanding the reaction mechanism allows us to predict potential impurities. A self-validating analytical protocol must be capable of detecting and quantifying these species.

Impurity Type Potential Compound Name Origin
Starting Material 2-(3-methylphenoxy)ethanamineIncomplete reaction.
Reagent-Related Chloroacetic acidHydrolysis of chloroacetyl chloride.
By-product N,N-bis[2-(3-methylphenoxy)ethyl]aminePotential side reaction of the starting amine.
Degradation Product N-[2-(3-methylphenoxy)ethyl]glycolamideHydrolysis of the C-Cl bond under basic or aqueous conditions.

Biodegradation studies on other chloroacetamide herbicides show that pathways often involve N-dealkylation and dechlorination, suggesting that under certain environmental or metabolic conditions, similar degradation could occur.[4][5][6]

Core Analytical Methodologies: A Multi-Pronged Approach

No single technique can provide a complete picture of a compound's purity. A robust analysis relies on the orthogonal application of chromatographic and spectroscopic methods.

Chromatographic Separation: The Power of HPLC

High-Performance Liquid Chromatography (HPLC) is the workhorse for purity assessment of non-volatile organic molecules. A reverse-phase (RP-HPLC) method is ideal for separating the target compound from more polar or less polar impurities.[7][8][9]

Causality of Method Design:

  • Stationary Phase (Column): A C18 column is chosen for its hydrophobic nature, which provides good retention for the aromatic and alkyl ether portions of the molecule.

  • Mobile Phase: A gradient of a weak acid in water and an organic solvent (like acetonitrile) is employed. The acid (e.g., formic or phosphoric acid) protonates silanol groups on the stationary phase, reducing peak tailing, and ensures the analyte is in a consistent protonation state.[8][9] The gradient elution allows for the separation of compounds with a wide range of polarities.

  • Detector: A UV detector is selected. The phenoxy group provides a strong chromophore, allowing for sensitive detection at wavelengths around 220 nm or 270 nm.

Experimental Protocol: RP-HPLC Purity Assay

  • System Preparation:

    • HPLC System: Quaternary pump, autosampler, column oven, UV-Vis detector.

    • Column: C18, 150 mm x 4.6 mm, 3.5 µm particle size.

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection Wavelength: 220 nm.

    • Injection Volume: 5 µL.

    • Gradient Program:

      • 0-2 min: 30% B

      • 2-15 min: 30% to 95% B

      • 15-18 min: 95% B

      • 18.1-22 min: 30% B (re-equilibration)

  • Sample Preparation:

    • Accurately weigh ~10 mg of the compound into a 10 mL volumetric flask.

    • Dissolve and dilute to volume with a 50:50 mixture of Mobile Phase A and B.

  • Analysis:

    • Inject a blank (diluent), a system suitability standard, and the sample.

    • Purity is determined by the area percent method, where the area of the main peak is expressed as a percentage of the total area of all observed peaks.

Structural Verification: The Definitive Spectroscopic Techniques

While chromatography separates, spectroscopy identifies. NMR and IR are indispensable for confirming the molecular structure and identifying unknown impurities if they are isolated.

2.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR provides unambiguous structural information by probing the chemical environment of ¹H and ¹³C nuclei.[10][11] For 2-chloro-N-[2-(3-methylphenoxy)ethyl]acetamide, one would expect a distinct pattern of signals.

Expected Spectral Features:

  • ¹H NMR (in CDCl₃):

    • Aromatic protons (Ar-H): ~6.7-7.2 ppm (multiplets).

    • Amide proton (N-H): ~6.5-7.5 ppm (broad singlet or triplet).

    • Chloromethyl protons (Cl-CH₂): ~4.1 ppm (singlet).

    • Phenoxy-methylene protons (O-CH₂): ~4.0 ppm (triplet).

    • Amine-methylene protons (N-CH₂): ~3.7 ppm (quartet, coupled to NH).

    • Methyl protons (Ar-CH₃): ~2.3 ppm (singlet).

  • ¹³C NMR (in CDCl₃):

    • Carbonyl carbon (C=O): ~166 ppm.

    • Aromatic carbons: ~112-159 ppm.

    • Phenoxy-methylene carbon (O-CH₂): ~66 ppm.

    • Chloromethyl carbon (Cl-CH₂): ~42 ppm.

    • Amine-methylene carbon (N-CH₂): ~40 ppm.

    • Methyl carbon (Ar-CH₃): ~21 ppm.

2.2.2. Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR is a rapid and simple method to confirm the presence of key functional groups.[1][11]

Expected Absorption Bands (cm⁻¹):

  • N-H Stretch: 3300-3250 (secondary amide).

  • Aromatic C-H Stretch: 3100-3000.

  • Aliphatic C-H Stretch: 3000-2850.

  • Amide I (C=O Stretch): 1680-1640.

  • Amide II (N-H Bend): 1550-1510.

  • C-O-C Stretch (Aryl Ether): ~1250.

  • C-Cl Stretch: 800-600.

Volatile Impurity Analysis and Confirmation: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful tool for analyzing thermally stable and volatile compounds. It is particularly useful for detecting residual solvents or volatile starting materials.[12][13]

Causality of Method Design:

  • The high temperature of the GC inlet can sometimes cause degradation of thermally labile compounds like chloroacetamides.[12] Therefore, a lower injection temperature and a fast oven ramp should be considered.

  • The mass spectrometer provides molecular weight information (from the molecular ion, M⁺) and structural fragments, which act as a fingerprint for the compound.

Experimental Protocol: GC-MS Analysis

  • System and Conditions:

    • GC-MS System with an electron ionization (EI) source.

    • Column: DB-5ms or equivalent (low-polarity phase), 30 m x 0.25 mm, 0.25 µm film thickness.

    • Carrier Gas: Helium, constant flow of 1.2 mL/min.

    • Inlet Temperature: 250 °C.

    • Oven Program: 80 °C (hold 2 min), ramp to 280 °C at 15 °C/min, hold 5 min.

    • MS Transfer Line: 280 °C.

    • MS Source: 230 °C.

    • Scan Range: 40-450 amu.

  • Sample Preparation:

    • Prepare a dilute solution (~100 µg/mL) in a suitable solvent like ethyl acetate or dichloromethane.

  • Analysis:

    • Inject the sample and analyze the resulting total ion chromatogram (TIC) and the mass spectrum of each peak. The mass spectrum of the main peak should be consistent with the structure of 2-chloro-N-[2-(3-methylphenoxy)ethyl]acetamide.

Integrated Analytical Workflow

A self-validating system for purity analysis integrates these techniques into a logical sequence.

Analytical_Workflow Start Bulk Sample Prep Sample Preparation (Dilution) Start->Prep HPLC RP-HPLC Analysis Prep->HPLC Primary Assay GCMS GC-MS Analysis Prep->GCMS Orthogonal Assay NMR_IR NMR & FT-IR Analysis Prep->NMR_IR Identity Purity Purity Calculation (Area %) HPLC->Purity Volatiles Identify Volatiles & Residual Solvents GCMS->Volatiles Structure Structural Confirmation NMR_IR->Structure Report Certificate of Analysis Purity->Report Volatiles->Report Structure->Report

Caption: Integrated workflow for comprehensive purity analysis and characterization.

Conclusion: A Commitment to Scientific Integrity

The analysis of 2-chloro-N-[2-(3-methylphenoxy)ethyl]acetamide is a case study in the broader discipline of chemical quality control. The methodologies outlined in this guide—chromatographic separation, spectroscopic identification, and impurity profiling—form a cohesive and self-validating system. By understanding the "why" behind each technique and protocol, researchers can not only generate reliable data but also troubleshoot unexpected results with insight and confidence. This commitment to analytical rigor ensures that the journey from laboratory synthesis to potential therapeutic application is built on a foundation of unimpeachable scientific integrity.

References

  • Lukyantsev, E.R., et al. (2022). Synthesis, Spectral Characteristics, and Molecular Docking Studies of 2-(2,4-Dichlorophenoxy)-N-(2,2,2-trichloro-1-(3-arylthioureido)ethyl)acetamide. MDPI. Available at: [Link]

  • Arslan, H., et al. (2020). (I). Synthesis of the 2-chloro-N-(2-methoxyphenyl)acetamide... ResearchGate. Available at: [Link]

  • Katke, S.A., et al. (2011). SYNTHESIS OF BIOLOGICALLY ACTIVE 2-CHLORO-N-ALKYL/ARYL ACETAMIDE DERIVATIVES. International Journal of Pharma Sciences and Research. Available at: [Link]

  • PubChem. 2-Chloro-N-(2-ethyl-6-methylphenyl)acetamide. National Center for Biotechnology Information. Available at: [Link]

  • Karimova, K.N., et al. (2020). SYNTHESIS OF 2-CHLORO-N-(3-HYDROXYPHENYL) ACETAMIDE AND 2-CHLORO-N-(4-HYDROXYPHENYL) ACETAMIDE AND STUDY OF THEIR ANTIMICROBIAL. Neliti. Available at: [Link]

  • Wiley, R. H., and Slaymaker, S. C. (1955). Chloroacetamide. Organic Syntheses. Available at: [Link]

  • SIELC Technologies. (n.d.). Separation of Acetamide, 2-[[2-chloro-4-(methylsulfonyl)phenyl]azo]-N-[3-[ethyl(phenylmethyl)amino]phenyl]- on Newcrom R1 HPLC column. SIELC Technologies. Available at: [Link]

  • Wang, F., et al. (2011). Biodegradation of Chloroacetamide Herbicides by Paracoccus sp. FLY-8 in Vitro. Journal of Agricultural and Food Chemistry. Available at: [Link]

  • SIELC Technologies. (2018). 2-Chloro-N-ethylacetamide. SIELC Technologies. Available at: [Link]

  • Chen, J., et al. (2022). Insights into the metabolic pathways and biodegradation mechanisms of chloroacetamide herbicides. ResearchGate. Available at: [Link]

  • Xu, T., et al. (2024). Discovery of N-Substituted Acetamide Derivatives as Promising P2Y14R Antagonists Using Molecular Hybridization Based on Crystallographic Overlay. PubMed. Available at: [Link]

  • Cwiertny, D.M., et al. (2022). Microbial Biotransformation Products and Pathways of Dichloroacetamide Herbicide Safeners. PMC - NIH. Available at: [Link]

  • SIELC Technologies. (n.d.). Separation of Acetamide on Newcrom R1 HPLC column. SIELC Technologies. Available at: [Link]

  • Stara, A., et al. (2022). Chronic Toxicity of Primary Metabolites of Chloroacetamide and Glyphosate to Early Life Stages of Marbled Crayfish Procambarus virginalis. MDPI. Available at: [Link]

  • Gastaca, B., et al. (2015). GC/MS Analyses of Thiosemicarbazones Synthesized from Acetophenones: Thermal Decay and Mass Spectra Features. SciRP.org. Available at: [Link]

  • Pekdeger, A., et al. (2001). A HPLC method for the quantification of butyramide and acetamide at ppb levels in hydrogeothermal waters. RSC Publishing. Available at: [Link]

  • Noggle, F. T., et al. (1995). GC-MS studies on the regioisomeric 2,3- and 3,4-methylenedioxyphenethylamines related to MDEA, MDMMA, and MBDB. Semantic Scholar. Available at: [Link]

Sources

Protocols & Analytical Methods

Method

Application Notes & Protocols for the In Vitro Characterization of 2-chloro-N-[2-(3-methylphenoxy)ethyl]acetamide

Introduction: Unveiling the Potential of Novel Chloroacetamide Derivatives The chloroacetamide moiety is a recurring motif in biologically active molecules, ranging from herbicides to potential therapeutic agents.[1][2]...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling the Potential of Novel Chloroacetamide Derivatives

The chloroacetamide moiety is a recurring motif in biologically active molecules, ranging from herbicides to potential therapeutic agents.[1][2] Compounds in this class are characterized by an electrophilic carbon center, rendered reactive by the adjacent carbonyl and chlorine atom. This inherent reactivity makes them intriguing candidates for the development of targeted covalent inhibitors, a class of drugs that has seen a resurgence in recent years due to their potential for high potency and prolonged duration of action.

This document provides a comprehensive guide for the initial in vitro characterization of novel N-substituted chloroacetamide derivatives, using 2-chloro-N-[2-(3-methylphenoxy)ethyl]acetamide as a representative example. While specific biological data for this particular compound are not extensively documented, its structural features suggest a potential for biological activity, likely mediated by covalent interactions with protein targets.

The protocols outlined herein are designed to provide a logical, stepwise framework for researchers and drug discovery professionals to:

  • Assess the general cytotoxicity of the compound.

  • Investigate its potential as an enzyme inhibitor.

  • Confirm target engagement and covalent binding.

This guide emphasizes the rationale behind experimental design, ensuring that the generated data is robust, reproducible, and provides a solid foundation for further investigation.

The Scientific Rationale: Chloroacetamides as Covalent Modulators

The key to understanding the potential of 2-chloro-N-[2-(3-methylphenoxy)ethyl]acetamide lies in the reactivity of the chloroacetamide group. This functional group acts as an electrophile, making it susceptible to nucleophilic attack by amino acid residues on proteins. Cysteine, with its nucleophilic thiol group, is a common target for such covalent modification.[3]

The interaction can be depicted as a two-step process: an initial non-covalent binding event (driven by the broader chemical structure of the molecule), followed by an irreversible covalent bond formation. This covalent interaction can lead to the inactivation of the target protein, making chloroacetamide derivatives potent inhibitors.

// Invisible nodes for alignment {rank=same; E_S; E_I; E_I_covalent}

// Caption labelloc="b"; label="Mechanism of Covalent Inhibition"; } enddot

Figure 1: A simplified model of the two-step mechanism of irreversible covalent inhibition.

Given the wide range of biological activities reported for chloroacetamide derivatives, including antimicrobial, antifungal, and potential anticancer effects, a systematic in vitro evaluation is warranted for any new analogue.[1][4]

Preparatory Work: Compound Handling and Safety

Before commencing any in vitro assays, it is crucial to handle 2-chloro-N-[2-(3-methylphenoxy)ethyl]acetamide with appropriate safety precautions.

3.1. Compound Properties (Predicted)

PropertyValueSource
Molecular FormulaC₁₁H₁₄ClNO₂N/A
Molecular Weight227.69 g/mol N/A
SolubilitySoluble in DMSO, EthanolAssumed
StorageStore at 2-8°C, desiccated[5]

3.2. Safety and Handling

Chloroacetamide derivatives should be handled with care. Many are classified as irritants and may be harmful if swallowed or absorbed through the skin.[6][7][8]

  • Personal Protective Equipment (PPE): Always wear a lab coat, safety glasses, and chemical-resistant gloves.

  • Handling: Handle the solid compound in a well-ventilated area or a chemical fume hood. Avoid generating dust.

  • Stock Solutions: Prepare a high-concentration stock solution (e.g., 10-50 mM) in a suitable solvent like dimethyl sulfoxide (DMSO). Aliquot and store at -20°C or -80°C to minimize freeze-thaw cycles.

Experimental Framework: A Tiered Approach to In Vitro Characterization

A logical and efficient approach to characterizing a novel compound like 2-chloro-N-[2-(3-methylphenoxy)ethyl]acetamide involves a tiered series of assays, starting with broad screening and moving towards more specific, mechanistic studies.

// Nodes A [label="Tier 1: Primary Screening\n(Cytotoxicity Assay)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; B [label="Tier 2: Mechanistic Assay\n(Enzyme Inhibition)", fillcolor="#FBBC05", fontcolor="#202124"]; C [label="Tier 3: Target Engagement\n(Confirmation of Covalent Binding)", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges A -> B [label="Active Compound"]; B -> C [label="Potent Inhibition"];

// Invisible nodes for alignment {rank=same; A} {rank=same; B} {rank=same; C} } enddot

Figure 2: A tiered workflow for in vitro characterization.

Tier 1: Primary Screening - Cell Viability/Cytotoxicity Assay

The first step is to determine if the compound has any effect on cell viability and to establish a dose-response relationship. The MTT assay is a widely used, reliable, and cost-effective method for this purpose.[9][10]

Protocol 1: MTT Cytotoxicity Assay

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of the compound in a selected cell line.

Materials:

  • Human cancer cell line (e.g., MCF-7 for breast cancer, A549 for lung cancer)

  • Complete growth medium (e.g., DMEM with 10% FBS and 1% Penicillin-Streptomycin)

  • 96-well flat-bottom cell culture plates

  • 2-chloro-N-[2-(3-methylphenoxy)ethyl]acetamide (stock solution in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (for formazan dissolution)

  • Phosphate-Buffered Saline (PBS)

Procedure:

  • Cell Seeding:

    • Trypsinize and count the cells.

    • Seed 5,000-10,000 cells per well in 100 µL of complete medium into a 96-well plate.

    • Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the compound in complete medium from the DMSO stock. A typical concentration range to start with is 0.1 µM to 100 µM.

    • Ensure the final DMSO concentration in all wells is consistent and low (≤0.5%) to avoid solvent-induced toxicity. Include a vehicle control (DMSO only).

    • Carefully remove the old medium from the wells and add 100 µL of the medium containing the different compound concentrations.

    • Incubate for 48-72 hours.

  • MTT Addition and Incubation:

    • After the incubation period, add 20 µL of the 5 mg/mL MTT solution to each well.

    • Incubate for another 3-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization and Measurement:

    • Carefully aspirate the medium from each well without disturbing the formazan crystals.

    • Add 150 µL of DMSO to each well to dissolve the crystals.

    • Gently shake the plate for 5-10 minutes to ensure complete dissolution.

    • Measure the absorbance at 570 nm using a microplate reader.

Data Analysis:

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

  • Plot the percentage of viability against the logarithm of the compound concentration.

  • Determine the IC₅₀ value using non-linear regression analysis (e.g., log(inhibitor) vs. response -- variable slope in GraphPad Prism).

Tier 2: Mechanistic Assay - Enzyme Inhibition

If the compound shows significant cytotoxicity, the next logical step is to investigate if this is due to the inhibition of a specific enzyme. Given the electrophilic nature of the chloroacetamide group, a cysteine-containing enzyme would be a rational starting point.

Protocol 2: Covalent Enzyme Inhibition Assay

Objective: To determine the kinetic parameters of enzyme inhibition (Kᵢ and kᵢₙₐ꜀ₜ).

Principle: This assay measures the time-dependent inhibition of an enzyme. The enzyme and inhibitor are pre-incubated, and the reaction is initiated by adding the substrate. The rate of inhibition is monitored over time.[11][12][13]

Materials:

  • Target enzyme (e.g., a cysteine protease like Cathepsin B, or a kinase with a reactive cysteine)

  • Assay buffer specific to the enzyme

  • Fluorogenic or chromogenic substrate for the enzyme

  • Test compound and a known inhibitor (positive control)

  • 96-well black or clear plates (depending on the substrate)

Procedure:

  • Enzyme and Inhibitor Pre-incubation:

    • In a 96-well plate, add the enzyme to the assay buffer.

    • Add varying concentrations of the test compound.

    • Incubate this mixture for different time points (e.g., 0, 15, 30, 60, 120 minutes) at the optimal temperature for the enzyme.

  • Reaction Initiation and Measurement:

    • Initiate the enzymatic reaction by adding the substrate to all wells simultaneously.

    • Immediately begin monitoring the change in fluorescence or absorbance over time using a plate reader in kinetic mode.

Data Analysis:

  • For each inhibitor concentration, plot the natural logarithm of the percentage of remaining enzyme activity against the pre-incubation time. The slope of this line gives the observed rate of inactivation (kₒᵦₛ).

  • Plot the kₒᵦₛ values against the inhibitor concentrations.

  • Fit the data to the following equation to determine Kᵢ and kᵢₙₐ꜀ₜ: kₒᵦₛ = kᵢₙₐ꜀ₜ * [I] / (Kᵢ + [I]) where [I] is the inhibitor concentration.

Tier 3: Target Engagement - Confirmation of Covalent Binding

A key aspect of characterizing a potential covalent inhibitor is to provide direct evidence of covalent bond formation with the target protein. Mass spectrometry is a powerful tool for this.[14][15]

Protocol 3: Intact Protein Mass Spectrometry for Adduct Formation

Objective: To confirm the covalent modification of the target protein by observing the expected mass shift.

Materials:

  • Purified target protein

  • Test compound

  • Reaction buffer (e.g., PBS or Tris)

  • LC-MS system capable of intact protein analysis (e.g., Q-TOF or Orbitrap)

Procedure:

  • Incubation:

    • Incubate the purified target protein (e.g., at 5-10 µM) with an excess of the test compound (e.g., 50-100 µM) in the reaction buffer.

    • Incubate for a sufficient time (e.g., 2-4 hours) at room temperature or 37°C.

    • Include a control sample with the protein and DMSO only.

  • Sample Preparation for MS:

    • Desalt the protein samples using a suitable method (e.g., C4 ZipTip) to remove excess inhibitor and buffer salts.

    • Elute the protein in a solvent compatible with mass spectrometry (e.g., 50% acetonitrile, 0.1% formic acid).

  • Mass Spectrometry Analysis:

    • Infuse the sample into the mass spectrometer.

    • Acquire the mass spectrum in the appropriate m/z range for the intact protein.

    • Deconvolute the raw spectrum to obtain the zero-charge mass of the protein.

Data Interpretation:

  • Compare the mass of the protein from the compound-treated sample to the control sample.

  • A mass increase corresponding to the molecular weight of the inhibitor (minus the leaving group, in this case, HCl) confirms covalent adduct formation. For 2-chloro-N-[2-(3-methylphenoxy)ethyl]acetamide, the expected mass shift would be approximately +191.24 Da (227.69 Da - 36.45 Da).

// Nodes Start [label="Purified Protein +\nCompound Incubation", fillcolor="#F1F3F4", color="#5F6368", fontcolor="#202124"]; Desalt [label="Sample Desalting\n(e.g., ZipTip)", fillcolor="#F1F3F4", color="#5F6368", fontcolor="#202124"]; LCMS [label="Intact Protein\nLC-MS Analysis", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Deconvolution [label="Deconvolution of\nMass Spectrum", fillcolor="#FBBC05", fontcolor="#202124"]; Result [label="Mass Shift Confirms\nCovalent Adduct", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges Start -> Desalt; Desalt -> LCMS; LCMS -> Deconvolution; Deconvolution -> Result; } enddot

Figure 3: Workflow for confirming covalent modification via mass spectrometry.

Conclusion and Future Directions

This application note provides a foundational framework for the in vitro characterization of 2-chloro-N-[2-(3-methylphenoxy)ethyl]acetamide and other novel chloroacetamide derivatives. By following this tiered approach, researchers can efficiently gather data on the compound's cytotoxicity, enzyme inhibition kinetics, and mechanism of action. Positive results from these assays would provide a strong rationale for more advanced studies, such as selectivity profiling against a panel of related enzymes, in-cell target engagement assays, and eventual evaluation in in vivo models. The inherent reactivity of the chloroacetamide scaffold, when appropriately harnessed, continues to offer exciting opportunities in the quest for new and effective therapeutic agents.

References

  • Katke, S. A., et al. (2012). SYNTHESIS OF BIOLOGICALLY ACTIVE 2-CHLORO-N-ALKYL/ARYL ACETAMIDE DERIVATIVES. International Journal of Pharma Sciences and Research. Available at: [Link]

  • PubChem. (n.d.). 2-Chloro-N-(2-ethyl-6-methylphenyl)acetamide. National Center for Biotechnology Information. Available at: [Link]

  • Willems, L. I., et al. (2022). A Comprehensive Guide for Assessing Covalent Inhibition in Enzymatic Assays Illustrated with Kinetic Simulations. Current Protocols, 2(6), e419. Available at: [Link]

  • Stankovic, A., et al. (2024). Profiling of Disubstituted Chloroacetamides’ Potential Biological Activity by Liquid Chromatography. Molecules, 29(11), 2533. Available at: [Link]

  • Yilmaz, I., & Yilmaz, F. (2015). (I). Synthesis of the 2-chloro-N-(2-methoxyphenyl)acetamide... ResearchGate. Available at: [Link]

  • Rebstock, A. S., et al. (2016). Quantitating drug-target engagement in single cells in vitro and in vivo. Nature Chemical Biology, 13(5), 539-546. Available at: [Link]

  • Willems, L. I., et al. (2022). A Comprehensive Guide for Assessing Covalent Inhibition in Enzymatic Assays Illustrated with Kinetic Simulations. ResearchGate. Available at: [Link]

  • Bhattacharjee, A., et al. (2024). In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. International Journal of Pharmaceutical Research and Applications, 9(3), 1339-1348. Available at: [Link]

  • Chemos GmbH & Co. KG. (2024). Safety Data Sheet: N-Ethylacetamide. Available at: [Link]

  • Hrytsuniak, R., et al. (2020). CHLORO-N-(4-HYDROXYPHENYL) ACETAMIDE AND STUDY OF THEIR ANTIMICROBIAL. Neliti. Available at: [Link]

  • de Oliveira, A. P. S., et al. (2022). A chloroacetamide derivative as a potent candidate for fusariosis treatment. Journal of Medical Microbiology, 71(6). Available at: [Link]

  • Vasta, J. D., & Scott, D. E. (2022). Target Engagement Assays in Early Drug Discovery. Journal of Medicinal Chemistry, 65(13), 8766-8794. Available at: [Link]

  • Singh, S., et al. (2022). Accelerating the Validation of Endogenous On-Target Engagement and In-cellulo Kinetic Assessment for Covalent Inhibitors of KRASG12C in Early Drug Discovery. bioRxiv. Available at: [Link]

  • Khan, I., et al. (2019). Synthesis, antibacterial activity and docking studies of chloroacetamide derivatives. ResearchGate. Available at: [Link]

  • Kumar, A., & Singh, S. (2019). A practical guide for the assay-dependent characterisation of irreversible inhibitors. RSC Chemical Biology, 1(1), 16-27. Available at: [Link]

  • Google Patents. (n.d.). CN101844978A - Synthesis method of 2-(2-chloroethoxy) acetic acid.
  • Cheméo. (n.d.). Chemical Properties of 2-Chloro-N-ethylacetamide (CAS 105-35-1). Available at: [Link]

  • BMG LABTECH. (2018, June 7). Kinetic characterisation of covalent inhibitors on the PHERAstar. YouTube. Available at: [Link]

  • Promega Corporation. (2019). Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. Promega Corporation. Available at: [Link]

  • Khalaf, N. A., et al. (2022). Utilisation of bis-chloroacetamide derivative in the synthesis of new biologically active sulfide compounds. South African Journal of Chemistry, 76, 53-59. Available at: [Link]

  • van den Hurk, R., et al. (2022). Technologies for Direct Detection of Covalent Protein–Drug Adducts. Biomedicines, 10(4), 884. Available at: [Link]

  • Obach, R. S. (2014). A Proposed Screening Paradigm for Discovery of Covalent Inhibitor Drugs. ResearchGate. Available at: [Link]

  • Bhattacharjee, A., et al. (2024). In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. International Journal of Pharmaceutical Research and Applications, 9(3), 1339-1348. Available at: [Link]

  • Lonsdale, R. (2014). Strategies for discovering and derisking covalent, irreversible enzyme inhibitors. Future Medicinal Chemistry, 6(12), 1375-1386. Available at: [Link]

  • Al-Zoubi, R. M. (2019). Synthesis and In-Vitro Cell Viability/Cytotoxicity Studies of Novel Pyrrolobenzodiazepine Derivatives. Digital Commons@ETSU. Available at: [Link]

  • Riss, T. L., & Moravec, R. A. (2004). Update on in vitro cytotoxicity assays for drug development. Expert Opinion on Drug Discovery, 1(4), 393-408. Available at: [Link]

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Application

Application Notes and Protocols for 2-chloro-N-[2-(3-methylphenoxy)ethyl]acetamide as a Covalent Chemical Probe

For Researchers, Scientists, and Drug Development Professionals Authored by: Gemini, Senior Application Scientist Abstract This document provides a comprehensive guide for the characterization and application of 2-chloro...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

This document provides a comprehensive guide for the characterization and application of 2-chloro-N-[2-(3-methylphenoxy)ethyl]acetamide as a potential covalent chemical probe. While this specific molecule is not extensively characterized in the scientific literature, its chemical structure, featuring a reactive chloroacetamide warhead, suggests a probable mechanism as a covalent modifier of nucleophilic amino acid residues in proteins. This guide is designed to provide researchers with the foundational principles and detailed protocols necessary to investigate its biological targets, validate its mechanism of action, and develop its use as a tool for chemical biology and drug discovery. We will delve into the reactivity of the chloroacetamide moiety, propose a synthetic route, and provide step-by-step protocols for probe validation, from initial reactivity profiling to proteome-wide target identification.

Introduction: The Rationale for 2-chloro-N-[2-(3-methylphenoxy)ethyl]acetamide as a Covalent Probe

Covalent chemical probes are invaluable tools in chemical biology, offering the ability to form stable, long-lasting bonds with their protein targets. This enables robust target identification, validation, and the study of protein function in complex biological systems[1]. The molecule 2-chloro-N-[2-(3-methylphenoxy)ethyl]acetamide possesses a key functional group, the chloroacetamide electrophile, which is known to react with nucleophilic residues on proteins, primarily cysteine[2][3].

The chloroacetamide group is a moderately reactive electrophile, making it an attractive "warhead" for targeted covalent inhibitors. Unlike more reactive haloacetamides (e.g., iodo- or bromoacetamides), chloroacetamides often exhibit greater selectivity, preferentially reacting with cysteines in specific binding pockets where non-covalent interactions with the rest of the probe molecule enhance binding affinity and position the warhead for reaction[3]. The reaction is a nucleophilic substitution where the thiol group of a cysteine residue attacks the carbon bearing the chlorine, displacing the chloride and forming a stable thioether bond. While reaction with other nucleophilic residues like histidine is possible, it is generally less efficient[4][5][6].

The N-[2-(3-methylphenoxy)ethyl] portion of the molecule serves as a "scaffold" that will dictate the non-covalent interactions and, therefore, the selectivity of the probe for specific protein targets. The exploration of this molecule as a chemical probe is thus an exercise in discovering which proteins possess binding pockets that favorably accommodate this scaffold.

Synthesis and Characterization

Proposed Synthetic Scheme:

A plausible two-step synthesis would begin with the synthesis of the precursor amine, 2-(3-methylphenoxy)ethan-1-amine, followed by its reaction with chloroacetyl chloride.

Step 1: Synthesis of 2-(3-methylphenoxy)ethan-1-amine

This can be achieved via a Williamson ether synthesis between m-cresol and 2-chloroethanamine or a related protected precursor, followed by deprotection if necessary.

Step 2: Acylation with Chloroacetyl Chloride

The synthesized amine is then reacted with chloroacetyl chloride in the presence of a non-nucleophilic base (e.g., triethylamine or diisopropylethylamine) in an appropriate aprotic solvent (e.g., dichloromethane or tetrahydrofuran) at a reduced temperature (e.g., 0 °C) to control the exothermic reaction.

Protocol 1: General Synthesis of 2-chloro-N-[2-(3-methylphenoxy)ethyl]acetamide
  • Dissolve 1.0 equivalent of 2-(3-methylphenoxy)ethan-1-amine and 1.2 equivalents of a non-nucleophilic base (e.g., triethylamine) in anhydrous dichloromethane (DCM) under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add 1.1 equivalents of chloroacetyl chloride dropwise to the stirred solution.

  • Allow the reaction to stir at 0 °C for 30 minutes and then warm to room temperature, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with water.

  • Separate the organic layer, wash with saturated sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate.

  • Filter and concentrate the solution in vacuo to yield the crude product.

  • Purify the crude product by flash column chromatography or recrystallization to obtain the final compound.

Characterization: The final product should be characterized by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS) to confirm its structure and purity.

Initial Validation of Covalent Reactivity

Before proceeding to complex cellular experiments, it is crucial to confirm the inherent reactivity of the chloroacetamide group in the synthesized probe. This can be accomplished by monitoring its reaction with a model thiol-containing small molecule, such as glutathione (GSH).

Protocol 2: In Vitro Reactivity Assay with Glutathione (GSH)
  • Prepare a stock solution of 2-chloro-N-[2-(3-methylphenoxy)ethyl]acetamide in DMSO.

  • Prepare a stock solution of GSH in a suitable aqueous buffer (e.g., phosphate-buffered saline, PBS, pH 7.4).

  • In a microcentrifuge tube, combine the GSH solution with the probe solution to final concentrations of, for example, 1 mM GSH and 100 µM probe.

  • Incubate the reaction at 37 °C.

  • At various time points (e.g., 0, 15, 30, 60, 120 minutes), take an aliquot of the reaction mixture and quench it by adding an excess of a strong acid (e.g., trifluoroacetic acid) or by rapid dilution in a mobile phase for LC-MS analysis.

  • Analyze the samples by liquid chromatography-mass spectrometry (LC-MS) to monitor the disappearance of the starting materials and the appearance of the GSH-probe adduct. The expected mass of the adduct will be the sum of the masses of the probe and GSH, minus the mass of HCl.

Data Interpretation: The rate of adduct formation provides a measure of the intrinsic reactivity of the probe. Highly reactive compounds may be more prone to off-target effects in cellular systems[8].

ParameterDescriptionExpected Outcome for a Viable Probe
Probe Stability Stability of the probe in aqueous buffer without GSH.Minimal degradation over the course of the experiment.
Adduct Formation Formation of the GSH-probe conjugate.Time-dependent increase in the adduct peak, confirming covalent modification.
Half-life (t₁/₂) Time taken for 50% of the probe to react with GSH.A measurable half-life. Very rapid reaction (t₁/₂ < 5 min) may indicate promiscuity[8].

Target Identification and Validation in a Cellular Context

The ultimate goal of a chemical probe is to understand its interaction with biological systems. Activity-Based Protein Profiling (ABPP) is a powerful chemoproteomic strategy to identify the cellular targets of a covalent probe[9][10][11]. The competitive ABPP workflow is particularly well-suited for this purpose[12].

Workflow for Target Identification using Competitive ABPP

ABPP_Workflow cluster_0 Sample Preparation cluster_1 Competitive Labeling cluster_2 Analysis Lysate Cell Lysate / Live Cells Incubation_Probe Incubate with Probe Lysate->Incubation_Probe Incubation_Control Incubate with Vehicle Lysate->Incubation_Control Probe {2-chloro-N-[2-(3-methylphenoxy)ethyl]acetamide} Probe->Incubation_Probe Control Vehicle Control (DMSO) Control->Incubation_Control Labeling_Probe Add ABP Incubation_Probe->Labeling_Probe Labeling_Control Add ABP Incubation_Control->Labeling_Control ABP Broad-spectrum Cysteine-reactive Probe (e.g., Iodoacetamide-alkyne) ABP->Labeling_Probe ABP->Labeling_Control Click Click Chemistry (attach Biotin) Labeling_Probe->Click Labeling_Control->Click Sample B Enrich Streptavidin Enrichment Click->Enrich Digest On-bead Trypsin Digestion Enrich->Digest LCMS LC-MS/MS Analysis Digest->LCMS Data Data Analysis LCMS->Data

Caption: Competitive ABPP workflow for target identification.

Protocol 3: Competitive ABPP for Target Identification
  • Cell Culture and Lysis: Culture cells of interest to ~80-90% confluency. Harvest the cells and prepare a cell lysate by sonication or dounce homogenization in a suitable buffer (e.g., PBS) without detergents that might interfere with protein structure. Determine the protein concentration using a BCA or Bradford assay.

  • Competitive Incubation:

    • In separate microcentrifuge tubes, aliquot equal amounts of cell lysate (e.g., 1 mg of total protein).

    • To the "Probe" samples, add 2-chloro-N-[2-(3-methylphenoxy)ethyl]acetamide to the desired final concentration (a concentration range, e.g., 1 µM, 10 µM, 50 µM, should be tested).

    • To the "Control" samples, add an equivalent volume of the vehicle (e.g., DMSO).

    • Incubate all samples for a set time (e.g., 1 hour) at 37 °C with gentle agitation.

  • Labeling with a Broad-Spectrum Probe:

    • Add a broad-spectrum, alkyne-functionalized cysteine-reactive probe (e.g., iodoacetamide-alkyne) to all samples to a final concentration of ~50 µM.

    • Incubate for 1 hour at room temperature to label all accessible cysteines that were not blocked by the test probe.

  • Click Chemistry and Enrichment:

    • Perform a copper-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC) "click" reaction to attach a biotin-azide tag to the alkyne-functionalized ABP.

    • Enrich the biotinylated proteins using streptavidin-coated agarose or magnetic beads. Wash the beads extensively to remove non-specifically bound proteins.

  • Proteomics Sample Preparation and Analysis:

    • Perform on-bead trypsin digestion to release the peptides from the captured proteins.

    • Analyze the resulting peptide mixtures by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Data Analysis: The relative abundance of peptides from each protein identified in the "Probe" samples is compared to the "Control" samples. A protein that shows a significant, dose-dependent decrease in peptide abundance in the probe-treated samples is considered a potential target. This is because the binding of 2-chloro-N-[2-(3-methylphenoxy)ethyl]acetamide to a cysteine on that protein prevents the subsequent labeling by the broad-spectrum ABP, leading to its reduced enrichment and detection.

Target Engagement and Downstream Functional Validation

Once potential targets are identified, it is essential to validate the engagement of the probe with these targets in a more direct manner and to investigate the functional consequences of this engagement.

Protocol 4: Western Blot for Target Engagement

This protocol provides a lower-throughput but more direct validation of target engagement.

  • Follow steps 1-3 from Protocol 3 (Competitive ABPP).

  • Instead of proceeding to click chemistry, quench the labeling reaction by adding SDS-PAGE loading buffer.

  • Separate the proteins by SDS-PAGE.

  • Transfer the proteins to a PVDF or nitrocellulose membrane.

  • Perform a Western blot using an antibody specific to the putative protein target identified from the ABPP experiment.

  • A decrease in the signal from a fluorescently tagged streptavidin blot (visualizing the ABP-labeled proteins) at the molecular weight of the target protein, with no change in the total protein level (from the specific antibody blot), confirms target engagement.

Functional Assays

The ultimate validation of a chemical probe comes from its ability to modulate the function of its target. The choice of functional assay is entirely dependent on the identified target protein.

  • If the target is an enzyme: Measure the effect of the probe on the enzyme's catalytic activity using a purified enzyme assay or a cell-based assay that measures a product of the enzymatic reaction.

  • If the target is a receptor: Assess the probe's effect on downstream signaling pathways using reporter assays, phosphorylation-specific antibodies, or other relevant readouts.

  • If the target is a structural or adapter protein: Investigate the probe's impact on protein-protein interactions using co-immunoprecipitation or related techniques.

Conclusion and Future Directions

The compound 2-chloro-N-[2-(3-methylphenoxy)ethyl]acetamide represents a starting point for the development of a novel chemical probe. Its chloroacetamide warhead provides a clear hypothesis for its mechanism of action as a covalent modifier of cysteine residues. The protocols outlined in this guide provide a systematic and robust framework for any researcher to:

  • Synthesize and characterize the compound.

  • Confirm its covalent reactivity.

  • Identify its protein targets in a complex biological system.

  • Validate target engagement and explore functional consequences.

The 3-methylphenoxy moiety of the scaffold may confer selectivity for specific protein targets, and the discovery of these targets could open new avenues of biological inquiry. Successful validation of this molecule as a chemical probe would establish it as a valuable tool for studying the function of its target proteins and as a potential starting point for therapeutic development.

References

  • Hořejší, M., et al. (2016). Chloroacetamide-Linked Nucleotides and DNA for Cross-Linking with Peptides and Proteins. Bioconjugate Chemistry, 27(8), 1836–1845. [Link]

  • García-García, C., et al. (2022). Size-Dependent Target Engagement of Covalent Probes. Journal of Medicinal Chemistry, 65(15), 10291–10302. [Link]

  • Pospíšil, J., et al. (2023). Chloroacetamide-Modified Nucleotide and RNA for Bioconjugations and Cross-Linking with RNA-Binding Proteins. Angewandte Chemie International Edition, 62(1), e202213596. [Link]

  • Zhao, B., et al. (2020). Chloroacetamide fragment library screening identifies new scaffolds for covalent inhibition of the TEAD·YAP1 interaction. RSC Medicinal Chemistry, 11(7), 849–857. [Link]

  • Li, Z., et al. (2015). Using Protein-Confined Proximity to Determine Chemical Reactivity. Angewandte Chemie International Edition, 54(44), 13018–13021. [Link]

  • Antolin, A. A., et al. (2020). Expanding Chemical Probe Space: Quality Criteria for Covalent and Degrader Probes. Journal of Medicinal Chemistry, 63(20), 11370–11389. [Link]

  • Akgul, M., et al. (2021). Synthesis of the 2-chloro-N-(2-methoxyphenyl)acetamide and 2-(2-methoxyphenylamino)-2-oxoethyl methacrylate, characterization, DFT, molecular docking and ADME studies. ResearchGate. [Link]

  • Parker, C. G., & Maurais, S. (2019). Chemoproteomic methods for covalent drug discovery. Current Opinion in Chemical Biology, 50, 10–18. [Link]

  • Antolin, A. A., et al. (2020). Expanding Chemical Probe Space: Quality Criteria for Covalent and Degrader Probes. PubMed Central. [Link]

  • Saliyeva, L. N., et al. (2020). CHLORO-N-(4-HYDROXYPHENYL) ACETAMIDE AND STUDY OF THEIR ANTIMICROBIAL. Neliti. [Link]

  • Lanning, B. R., et al. (2016). Activity-Based Protein Profiling for Mapping and Pharmacologically Interrogating Proteome-Wide Ligandable Hotspots. PubMed Central. [Link]

  • Wang, Y., et al. (2023). Targeting the Reactive Proteome: Recent Advances in Activity-Based Protein Profiling and Probe Design. Molecules, 28(18), 6694. [Link]

  • Discovery On Target. (2024). Target Identification Strategies. Discovery On Target. [Link]

  • Hořejší, M., et al. (2016). Chloroacetamide-Linked Nucleotides and DNA for Cross-Linking With Peptides and Proteins. PubMed. [Link]

  • Google Patents. (2010). CN101844978A - Synthesis method of 2-(2-chloroethoxy) acetic acid.
  • Bunnage, M. E., et al. (2015). Target validation using chemical probes. Nature Chemical Biology, 11(8), 547–552. [Link]

  • Royal Society of Chemistry. (2020). CHAPTER 4: Best Practices for Design and Characterization of Covalent Chemical Probes. Royal Society of Chemistry. [Link]

  • Organic Syntheses. (n.d.). chloroacetamide. Organic Syntheses. [Link]

  • Stolarczyk, B., et al. (2023). Profiling of Disubstituted Chloroacetamides’ Potential Biological Activity by Liquid Chromatography. Molecules, 28(21), 7434. [Link]

  • ResearchGate. (2025). A Perspective on Cysteine-Reactive Activity-Based Probes. ResearchGate. [Link]

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Method

Application Note &amp; Protocols for High-Throughput Screening of 2-chloro-N-[2-(3-methylphenoxy)ethyl]acetamide

Abstract This document provides a comprehensive guide for the high-throughput screening (HTS) of the novel compound, 2-chloro-N-[2-(3-methylphenoxy)ethyl]acetamide. The presence of a reactive chloroacetamide moiety sugge...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive guide for the high-throughput screening (HTS) of the novel compound, 2-chloro-N-[2-(3-methylphenoxy)ethyl]acetamide. The presence of a reactive chloroacetamide moiety suggests this compound may function as a covalent inhibitor, a class of molecules of increasing interest in drug discovery for their potential to form stable, long-lasting bonds with their biological targets.[1][2] This application note details the chemical properties of the compound, proposes a strategic HTS workflow for identifying its potential protein targets, and provides detailed protocols for both primary biochemical and secondary cell-based assays. The methodologies are designed to be robust and self-validating, with an emphasis on the scientific rationale behind each step.

Introduction: The Rationale for Screening 2-chloro-N-[2-(3-methylphenoxy)ethyl]acetamide

2-chloro-N-[2-(3-methylphenoxy)ethyl]acetamide belongs to the chloroacetamide class of compounds, which are known for their herbicidal and potential therapeutic activities.[3][4] The core chemical feature of this class is the chloroacetamide "warhead," an electrophilic group capable of forming a covalent bond with nucleophilic amino acid residues, most commonly cysteine, within a protein's binding pocket.[1][2] This irreversible mode of action can lead to high potency and prolonged duration of effect, making covalent inhibitors an attractive strategy for targeting challenging proteins, including those that have been considered "undruggable."[5][6]

The increasing success of covalent drugs in the market has spurred the development of specialized HTS platforms to identify and characterize these molecules.[7] This guide provides researchers with the necessary protocols to investigate the biological activity of 2-chloro-N-[2-(3-methylphenoxy)ethyl]acetamide, with a focus on its potential as a covalent inhibitor.

Compound Profile: 2-chloro-N-[2-(3-methylphenoxy)ethyl]acetamide

A thorough understanding of the test compound is critical for designing an effective screening campaign.

PropertyValueSource
Molecular Formula C₁₁H₁₄ClNO₂Inferred from name
Molecular Weight 227.69 g/mol Inferred from name
Chemical Structure Chemical Structure-
Key Functional Groups Chloroacetamide (electrophilic warhead), Ether, Aromatic ringInferred from name
Predicted Reactivity The chloroacetyl group is an electrophile that can react with nucleophilic residues like cysteine.[1][2]
Solubility Expected to be soluble in DMSO for HTS applications. Empirical testing is required.General HTS practice

High-Throughput Screening Strategy

Our proposed HTS strategy is a two-tiered approach designed to first identify direct covalent modification of a target protein and then to validate this activity in a cellular context.

HTS_Workflow cluster_0 Primary Screen cluster_1 Secondary Screen & Hit Validation Compound Library Compound Library Primary Assay Biochemical Assay: Intact Protein Mass Spec Compound Library->Primary Assay Primary Hits Hits Showing Covalent Adduct Formation Primary Assay->Primary Hits Secondary Assay Cell-Based Assay: Target Engagement & Cytotoxicity Primary Hits->Secondary Assay Validated Hits Validated Covalent Inhibitors Secondary Assay->Validated Hits

Caption: High-level workflow for screening 2-chloro-N-[2-(3-methylphenoxy)ethyl]acetamide.

Primary Screening Protocol: Intact Protein Mass Spectrometry

Rationale: A mass spectrometry-based assay provides direct and unambiguous evidence of covalent bond formation.[8] By measuring the mass of the target protein before and after incubation with the test compound, we can detect the mass shift corresponding to the addition of the compound. This method is highly sensitive and can be adapted for high-throughput formats.[7] For this protocol, we will use a hypothetical cysteine-containing protein tyrosine phosphatase (PTP) as the target, a class of enzymes for which covalent inhibitor screening is well-established.[5]

Materials:

  • Purified recombinant human PTP (e.g., PTP1B)

  • 2-chloro-N-[2-(3-methylphenoxy)ethyl]acetamide

  • Assay Buffer: 50 mM HEPES, pH 7.4, 150 mM NaCl, 1 mM TCEP

  • Quenching Solution: 0.1% Formic Acid in water

  • Dimethyl sulfoxide (DMSO)

  • 384-well assay plates

  • High-resolution mass spectrometer coupled with a rapid desalting system

Procedure:

  • Compound Preparation:

    • Prepare a 10 mM stock solution of 2-chloro-N-[2-(3-methylphenoxy)ethyl]acetamide in 100% DMSO.

    • Create a dilution series of the compound in DMSO. For a primary screen, a single high concentration (e.g., 100 µM) is often used.

  • Assay Plate Preparation:

    • Dispense 100 nL of the compound solution (or DMSO for control wells) into the wells of a 384-well plate.

  • Protein Incubation:

    • Prepare a solution of the PTP in Assay Buffer at a final concentration of 2 µM.

    • Dispense 10 µL of the protein solution into each well of the assay plate.

    • The final compound concentration will be 10 µM in 1% DMSO.

    • Incubate the plate at room temperature for 1 hour. The incubation time can be varied to assess time-dependent inhibition.[9]

  • Quenching and Sample Preparation:

    • Add 40 µL of Quenching Solution to each well to stop the reaction.

  • Mass Spectrometry Analysis:

    • Inject the quenched samples into the mass spectrometer.

    • Acquire mass spectra for the intact protein.

    • Deconvolute the raw data to determine the protein's molecular weight.

Data Analysis:

  • Unmodified Protein: The control wells (DMSO only) will show a peak corresponding to the molecular weight of the native PTP.

  • Covalent Adduct: A positive "hit" will exhibit a second peak with a mass increase of 227.69 Da (the molecular weight of the compound) minus the mass of HCl (36.46 Da), which is lost during the alkylation reaction. The expected mass shift is therefore +191.23 Da.

  • Percent Modification: The extent of covalent modification can be quantified by comparing the peak intensities of the unmodified and modified protein.[8]

Covalent_Inhibition cluster_protein Protein Target cluster_compound Test Compound Protein Protein with Nucleophilic Cysteine (Cys-SH) Adduct Covalent Protein-Inhibitor Adduct (Protein-S-R + HCl) Protein->Adduct Nucleophilic Attack Compound 2-chloro-N-[2-(3-methylphenoxy)ethyl]acetamide (R-Cl) Compound->Adduct Covalent Bond Formation

Caption: Mechanism of covalent inhibition by 2-chloro-N-[2-(3-methylphenoxy)ethyl]acetamide.

Secondary Screening Protocol: Cell-Based Target Engagement and Cytotoxicity

Rationale: While the primary screen confirms direct covalent modification, a secondary cell-based assay is crucial to determine if the compound can engage its target in a cellular environment and to assess its general cytotoxicity. A cellular thermal shift assay (CETSA) can be used to measure target engagement, and a standard cytotoxicity assay (e.g., CellTiter-Glo®) can be run in parallel.

Materials:

  • A human cell line that expresses the target PTP (e.g., HEK293 cells)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-buffered saline (PBS)

  • Lysis Buffer: PBS with protease inhibitors

  • CellTiter-Glo® Luminescent Cell Viability Assay kit

  • Antibodies for Western blotting against the target PTP and a loading control (e.g., GAPDH)

Procedure:

Part A: Target Engagement (CETSA)

  • Cell Treatment:

    • Seed cells in a 6-well plate and grow to 80-90% confluency.

    • Treat the cells with varying concentrations of 2-chloro-N-[2-(3-methylphenoxy)ethyl]acetamide (and a DMSO control) for 2-4 hours.

  • Harvesting and Heating:

    • Harvest the cells, wash with PBS, and resuspend in Lysis Buffer.

    • Divide the cell lysate for each treatment condition into several aliquots.

    • Heat the aliquots at different temperatures (e.g., 40°C to 70°C in 5°C increments) for 3 minutes.

  • Protein Analysis:

    • Centrifuge the heated lysates to pellet the precipitated proteins.

    • Collect the supernatant containing the soluble proteins.

    • Analyze the amount of soluble target PTP in each sample by Western blotting.

Part B: Cytotoxicity Assay

  • Cell Plating and Treatment:

    • Seed cells in a 96-well white, clear-bottom plate.

    • After 24 hours, treat the cells with a dilution series of the compound.

    • Incubate for 48-72 hours.

  • Viability Measurement:

    • Equilibrate the plate to room temperature.

    • Add CellTiter-Glo® reagent according to the manufacturer's instructions.

    • Measure luminescence using a plate reader.

Data Analysis:

  • Target Engagement: Covalent binding of the compound is expected to stabilize the target PTP, leading to a higher melting temperature. This will be observed as more soluble protein remaining at higher temperatures in the compound-treated samples compared to the DMSO control.

  • Cytotoxicity: The luminescence signal is proportional to the number of viable cells. The data can be used to calculate an EC₅₀ value for cytotoxicity.

Interpretation and Next Steps

An ideal hit from this HTS campaign would be a compound that:

  • Shows clear evidence of covalent adduct formation in the primary mass spectrometry assay.

  • Demonstrates target engagement in the cell-based CETSA.

  • Exhibits a significant window between the concentration required for target engagement and the concentration that causes cytotoxicity.

Validated hits can then be further characterized to determine their potency (k_inact/K_I), selectivity against other cysteine-containing proteins, and to begin structure-activity relationship (SAR) studies to optimize their properties.[9]

References

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 96338, 2-chloro-N-(2,6-diethylphenyl)acetamide. Retrieved from [Link]

  • Cohen, I. D., et al. (2015). High-Throughput Mass Spectrometric Analysis of Covalent Protein-Inhibitor Adducts for the Discovery of Irreversible Inhibitors: A Complete Workflow. Journal of Biomolecular Screening, 21(5), 486-495. [Link]

  • Gowda, B. T., et al. (2008). 2-Chloro-N-(3-chlorophenyl)acetamide. Acta Crystallographica Section E: Structure Reports Online, 64(Pt 8), o1538. [Link]

  • Zhang, Y., et al. (2021). Ligand-based optimization and biological evaluation of N-(2,2,2-trichloro-1-(3-phenylthioureido)ethyl)acetamide derivatives as potent intrinsically disordered protein c-Myc inhibitors. European Journal of Medicinal Chemistry, 210, 112975. [Link]

  • Özkan, G., et al. (2020). (I). Synthesis of the 2-chloro-N-(2-methoxyphenyl)acetamide... ResearchGate. [Link]

  • Stanković, A., et al. (2023). Profiling of Disubstituted Chloroacetamides’ Potential Biological Activity by Liquid Chromatography. Molecules, 28(21), 7306. [Link]

  • Mihajlović, M., et al. (2022). Design, synthesis, pharmacophore modeling, and molecular docking of some novel chloroacetamide derivatives as herbicidal agents. ResearchGate. [Link]

  • Demchenko, A. M., et al. (2022). Synthesis, Spectral Characteristics, and Molecular Docking Studies of 2-(2,4-Dichlorophenoxy)-N-(2,2,2-trichloro-1-(3-arylthioureido)ethyl)acetamide. Molecules, 27(19), 6289. [Link]

  • Patel, H., et al. (2012). SYNTHESIS OF BIOLOGICALLY ACTIVE 2-CHLORO-N-ALKYL/ARYL ACETAMIDE DERIVATIVES. International Journal of Pharma Sciences and Research, 3(1), 223-227. [Link]

  • Meroueh, S. O., et al. (2021). Chloroacetamide fragment library screening identifies new scaffolds for covalent inhibition of the TEAD·YAP1 interaction. RSC Medicinal Chemistry, 12(10), 1695-1706. [Link]

  • Zhang, Z.-Y., et al. (2024). High-Throughput Discovery and Characterization of Covalent Inhibitors for Protein Tyrosine Phosphatases. Methods in Molecular Biology, 2734, 381-396. [Link]

  • Broggini, M., et al. (2019). Expanding the Arsenal of FGFR Inhibitors: A Novel Chloroacetamide Derivative as a New Irreversible Agent With Anti-proliferative Activity Against FGFR1-Amplified Lung Cancer Cell Lines. Frontiers in Oncology, 9, 222. [Link]

  • Nomura, D. K., et al. (2023). The Current Toolbox for Covalent Inhibitors: From Hit Identification to Drug Discovery. JACS Au, 3(11), 2934-2953. [Link]

  • BioAscent (n.d.). From Screening to Validation: A Comprehensive Approach to Identifying Covalent Inhibitors for Challenging Targets. Retrieved from [Link]

  • Google Patents (n.d.). CN102887832B - Method for synthesizing chloroacetamide compound with large steric hindrance by water phase reaction.

Sources

Application

Application Note: High-Sensitivity Analytical Methods for the Detection of 2-chloro-N-[2-(3-methylphenoxy)ethyl]acetamide

Abstract: This document provides detailed analytical protocols for the quantitative determination of 2-chloro-N-[2-(3-methylphenoxy)ethyl]acetamide, a compound of interest in pharmaceutical development and safety assessm...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This document provides detailed analytical protocols for the quantitative determination of 2-chloro-N-[2-(3-methylphenoxy)ethyl]acetamide, a compound of interest in pharmaceutical development and safety assessment. The methodologies outlined herein leverage modern chromatographic and mass spectrometric techniques to ensure high sensitivity, selectivity, and accuracy. We present protocols for High-Performance Liquid Chromatography with UV detection (HPLC-UV) as a robust quality control method, and a more sensitive Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) method for trace-level detection. A Gas Chromatography-Mass Spectrometry (GC-MS) approach is also discussed as an alternative. Each protocol is accompanied by a discussion of the underlying scientific principles, guidance on sample preparation, and key validation parameters.

Introduction: The Analytical Imperative

2-chloro-N-[2-(3-methylphenoxy)ethyl]acetamide is a chloroacetamide derivative that may arise as an intermediate, impurity, or degradation product in the synthesis of various pharmaceutical compounds. Due to the potential toxicological properties associated with the chloroacetamide functional group, highly sensitive and specific analytical methods are required to monitor its presence in active pharmaceutical ingredients (APIs), formulated drug products, and environmental samples. This application note serves as a comprehensive guide for researchers and drug development professionals to establish robust analytical workflows for this compound. The methods described are designed to be adaptable and serve as a strong foundation for formal validation according to ICH guidelines.[1][2]

Physicochemical Properties of the Analyte

A foundational understanding of the analyte's properties is critical for method development.

PropertyValue (Predicted/Estimated)Implication for Analysis
Molecular Formula C₁₁H₁₄ClNO₂Dictates the exact mass for mass spectrometry.
Molecular Weight 227.69 g/mol Used for concentration calculations.
LogP (Predicted) ~2.5Suggests good retention on reverse-phase HPLC columns.
Boiling Point (Predicted) > 300 °CHigh enough for GC analysis, but may require derivatization for improved volatility and thermal stability.
UV Absorbance Aromatic ring suggests UV absorbance, likely in the 200-280 nm range.Enables detection by HPLC-UV.

Recommended Analytical Workflows

We present two primary workflows tailored for different analytical needs: HPLC-UV for routine quality control where analyte concentrations are expected to be higher, and LC-MS/MS for trace-level analysis, such as impurity testing and environmental monitoring.

Workflow Overview

Analytical_Workflow cluster_0 Sample Preparation cluster_1 Primary Method (Trace Analysis) cluster_2 Alternative Method (QC) cluster_3 Data Analysis & Reporting Sample Sample Matrix (API, Formulation, Water) Extraction Extraction/Dilution (e.g., Acetonitrile, Methanol) Sample->Extraction Filtration Filtration (0.22 or 0.45 µm syringe filter) Extraction->Filtration LCMS LC-MS/MS Analysis Filtration->LCMS High Sensitivity HPLCUV HPLC-UV Analysis Filtration->HPLCUV Routine Analysis Data Quantification & Validation LCMS->Data HPLCUV->Data LCMS_Workflow cluster_0 LC Separation cluster_1 MS Detection LC_Col UHPLC Column (C18) Ion_Source ESI Source (Ionization) LC_Col->Ion_Source Eluent Quad1 Quadrupole 1 (Q1) Select Precursor Ion (m/z 228.7) Ion_Source->Quad1 Quad2 Quadrupole 2 (Q2) Collision Cell (Fragmentation) Quad1->Quad2 Quad3 Quadrupole 3 (Q3) Select Product Ion Quad2->Quad3 Detector Detector Quad3->Detector

Sources

Method

Application Notes and Protocols for the Analysis of 2-chloro-N-[2-(3-methylphenoxy)ethyl]acetamide via Derivatization

Abstract This document provides a comprehensive guide for the chemical derivatization of 2-chloro-N-[2-(3-methylphenoxy)ethyl]acetamide for subsequent analysis by gas chromatography-mass spectrometry (GC-MS). Due to the...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive guide for the chemical derivatization of 2-chloro-N-[2-(3-methylphenoxy)ethyl]acetamide for subsequent analysis by gas chromatography-mass spectrometry (GC-MS). Due to the polar nature and limited volatility of the secondary amide group within the target analyte, direct GC-MS analysis can result in poor chromatographic peak shape, low sensitivity, and potential thermal degradation. Chemical derivatization, specifically through silylation, is presented as a robust strategy to overcome these analytical challenges. This application note details the underlying principles, a step-by-step protocol for derivatization, recommended GC-MS parameters, and expected outcomes. The methodologies provided are grounded in established chemical principles for the derivatization of secondary amides and are intended to serve as a comprehensive starting point for method development and validation in research, quality control, and drug development laboratories.

Introduction: The Rationale for Derivatization

2-chloro-N-[2-(3-methylphenoxy)ethyl]acetamide is a chloroacetamide derivative with potential applications in various fields, including as an intermediate in the synthesis of herbicides and other biologically active compounds.[1][2] Accurate and sensitive quantification of this analyte is crucial for process monitoring, impurity profiling, and metabolic studies.

Gas chromatography-mass spectrometry (GC-MS) is a powerful analytical technique for the separation and identification of volatile and semi-volatile organic compounds. However, direct analysis of polar molecules like 2-chloro-N-[2-(3-methylphenoxy)ethyl]acetamide can be problematic. The presence of the secondary amide functional group (-NH-C=O) allows for intermolecular hydrogen bonding, which significantly reduces the compound's volatility and can lead to undesirable interactions with the GC column, resulting in tailing peaks and poor reproducibility.[3][4]

Chemical derivatization is a technique used to modify an analyte to improve its analytical properties.[5] For GC analysis, the primary goals of derivatization are:

  • Increased Volatility: By replacing the active hydrogen on the amide nitrogen with a non-polar group, intermolecular hydrogen bonding is eliminated, thereby increasing the analyte's vapor pressure and making it more amenable to gas chromatography.[1]

  • Improved Thermal Stability: Derivatization can protect thermally labile functional groups from degradation in the high-temperature environment of the GC inlet and column.

  • Enhanced Chromatographic Performance: The resulting derivative is typically less polar, leading to more symmetrical peak shapes and improved resolution.[3]

  • Characteristic Mass Spectra: Derivatization introduces specific chemical moieties that can produce predictable and structurally informative fragmentation patterns in the mass spectrometer, aiding in identification and quantification.[6]

Silylation is a widely employed and effective derivatization technique for compounds containing active hydrogens, such as those found in amides.[1][7] This process involves the substitution of the active hydrogen with an alkylsilyl group, most commonly a trimethylsilyl (TMS) group. Silylating reagents such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) are highly effective for this purpose, and their reactivity can be enhanced with the use of a catalyst like trimethylchlorosilane (TMCS).[2]

This guide provides a detailed protocol for the silylation of 2-chloro-N-[2-(3-methylphenoxy)ethyl]acetamide using BSTFA with 1% TMCS, followed by analysis using GC-MS.

Materials and Reagents

  • Analyte: 2-chloro-N-[2-(3-methylphenoxy)ethyl]acetamide standard

  • Derivatization Reagent: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

  • Solvent: Anhydrous Pyridine or Acetonitrile (GC grade)

  • Internal Standard (optional but recommended): A structurally similar compound that does not co-elute with the analyte of interest (e.g., a deuterated analog or a stable isotope-labeled compound).

  • Equipment:

    • GC-MS system with a suitable capillary column (e.g., 5% phenyl-methylpolysiloxane)

    • Autosampler vials (2 mL) with PTFE-lined caps

    • Heating block or oven capable of maintaining a constant temperature (e.g., 70°C)

    • Microsyringes

    • Vortex mixer

    • Nitrogen evaporator (optional)

Methodology

Standard and Sample Preparation
  • Stock Solution: Accurately weigh and dissolve the 2-chloro-N-[2-(3-methylphenoxy)ethyl]acetamide standard in the chosen solvent (e.g., acetonitrile) to prepare a stock solution of known concentration (e.g., 1 mg/mL).

  • Working Standards: Prepare a series of working standards by serial dilution of the stock solution to create a calibration curve covering the desired concentration range.

  • Sample Preparation: For experimental samples, ensure they are dissolved in a compatible, anhydrous solvent. If the sample is in an aqueous matrix, it must be extracted into an organic solvent and thoroughly dried prior to derivatization, as moisture will readily consume the silylating reagent.[8]

Derivatization Protocol: Silylation

The following protocol is a robust starting point and may require optimization for specific matrices or concentration levels.

  • Aliquot: Transfer 100 µL of the standard solution or sample extract into a 2 mL autosampler vial.

  • Solvent Evaporation (if necessary): If the initial solvent is not suitable for the derivatization reaction, evaporate the solvent to dryness under a gentle stream of nitrogen.

  • Reagent Addition: Add 50 µL of anhydrous pyridine (or another suitable aprotic solvent) to reconstitute the residue. Add 100 µL of BSTFA with 1% TMCS to the vial. The use of a reagent excess is recommended to drive the reaction to completion.[8]

  • Reaction: Tightly cap the vial and vortex for 30 seconds. Place the vial in a heating block or oven at 70°C for 60 minutes. Amides are generally less reactive than alcohols or amines, and heating is typically required to ensure complete derivatization.[1][8]

  • Cooling: After the reaction is complete, remove the vial from the heat source and allow it to cool to room temperature before analysis.

Caption: Experimental workflow for the silylation of 2-chloro-N-[2-(3-methylphenoxy)ethyl]acetamide.

Derivatization Reaction

The silylation reaction proceeds via a nucleophilic attack of the amide nitrogen on the silicon atom of the silylating reagent, with the active hydrogen being replaced by a trimethylsilyl (TMS) group.

Caption: Silylation of the target analyte with BSTFA to form the TMS-derivative.

GC-MS Analysis

The following are recommended starting parameters for the GC-MS analysis of the TMS-derivatized analyte. Optimization may be necessary based on the specific instrument and column used.

Parameter Recommended Setting
GC System Agilent 8890 GC or equivalent
Mass Spectrometer Agilent 5977B MSD or equivalent
Column HP-5ms (or equivalent 5% phenyl-methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness
Carrier Gas Helium, constant flow at 1.2 mL/min
Inlet Temperature 250°C
Injection Volume 1 µL
Injection Mode Splitless
Oven Program Initial temp: 100°C, hold for 1 minRamp 1: 15°C/min to 280°C, hold for 5 min
MS Transfer Line 280°C
Ion Source Temp 230°C
Quadrupole Temp 150°C
Ionization Mode Electron Ionization (EI) at 70 eV
Acquisition Mode Full Scan (e.g., m/z 50-500) and/or Selected Ion Monitoring (SIM)

Results and Discussion

Expected Outcome of Derivatization:

Upon successful silylation, the molecular weight of 2-chloro-N-[2-(3-methylphenoxy)ethyl]acetamide (MW: 227.69 g/mol ) will increase by 72.1 g/mol (the mass of a TMS group minus the mass of a hydrogen atom). The resulting TMS-derivative will have a molecular weight of approximately 299.79 g/mol . This mass shift is a key indicator of a successful reaction.

The chromatogram of the derivatized sample is expected to show a single, sharp, and symmetrical peak for the TMS-derivative of the analyte, with a significantly shorter retention time compared to the underivatized compound (if it elutes at all).

Mass Spectral Interpretation:

The EI mass spectrum of the TMS-derivative is expected to exhibit characteristic fragments that can be used for identification and quantification. Key expected features include:

  • Molecular Ion (M+•): A peak corresponding to the molecular weight of the derivative (m/z ~299) may be present, although it might be of low abundance.

  • Characteristic TMS Fragments: Ions at m/z 73 ([Si(CH3)3]+) and m/z 75 are characteristic of TMS-derivatives and serve as strong indicators of successful silylation.

  • [M-15]+ Ion: Loss of a methyl group from the TMS moiety is a common fragmentation pathway, resulting in an ion at [M-15]+ (m/z ~284).

  • Other Structurally Significant Fragments: Fragmentation of the original molecular backbone will also occur. Ions corresponding to the cleavage of the ether bond or the chloroacetyl group can provide further structural confirmation.

For quantitative analysis, Selected Ion Monitoring (SIM) mode is recommended for enhanced sensitivity and selectivity. Suitable ions for monitoring should be chosen based on their abundance and specificity from the full scan spectrum.

Analyte Form Expected MW ( g/mol ) Key Diagnostic MS Ions (m/z)
Underivatized Analyte227.69N/A (poor chromatography)
TMS-Derivative~299.7973, [M-15], [M]+• (if present), other structural fragments

Method Validation and Performance

Once the derivatization and GC-MS conditions are optimized, the method should be validated according to standard laboratory procedures. Key validation parameters to be assessed are:

Validation Parameter Description
Linearity A calibration curve should be constructed by analyzing the derivatized working standards. A linear regression should be applied, and the coefficient of determination (r²) should be >0.99.
Limit of Detection (LOD) The lowest concentration of the analyte that can be reliably detected. Typically determined at a signal-to-noise ratio of 3.
Limit of Quantitation (LOQ) The lowest concentration of the analyte that can be accurately and precisely quantified. Typically determined at a signal-to-noise ratio of 10.
Precision Assessed by replicate injections of a standard at different concentrations (intra-day and inter-day precision). Results are expressed as relative standard deviation (%RSD).
Accuracy Determined by analyzing spiked samples at known concentrations and calculating the percent recovery.

Troubleshooting

Problem Potential Cause Solution
No or low derivatization yield Presence of moisture in the sample or reagents.Ensure all solvents and samples are anhydrous. Store derivatization reagents in a desiccator.
Insufficient reaction time or temperature.Increase reaction time and/or temperature.
Insufficient amount of derivatization reagent.Increase the volume of the silylating reagent.[8]
Multiple peaks for the analyte Incomplete derivatization.Optimize reaction conditions (time, temperature, reagent ratio).
Degradation of the analyte or derivative.Lower the inlet temperature. Check for active sites in the GC system (e.g., liner, column).
Extraneous peaks in the chromatogram Contaminated reagents or solvent.Use high-purity reagents and solvents. Run a reagent blank.
Formation of by-products from the derivatization reagent.These are often present and can be identified by their mass spectra. Ensure they do not co-elute with the analyte of interest.

Conclusion

The derivatization of 2-chloro-N-[2-(3-methylphenoxy)ethyl]acetamide via silylation with BSTFA is a highly effective strategy to enable robust and sensitive analysis by GC-MS. By converting the polar secondary amide into a more volatile and thermally stable TMS-derivative, the common pitfalls associated with the direct GC analysis of such compounds are overcome. The detailed protocol and guidelines presented in this application note provide a solid foundation for researchers, scientists, and drug development professionals to develop and validate a reliable analytical method for this compound in various matrices.

References

  • Liu, R. H., & Wang, S.-M. (2008). Chemical derivatization for the analysis of drugs by GC-MS - A conceptual review. Journal of Food and Drug Analysis, 16(1).
  • Phenomenex. (n.d.). Derivatization for Gas Chromatography. Retrieved from [Link]

  • Bibel, H. (2025, March 9). Bibel lab update: Derivatization of metabolites for GC-MS via methoximation+silylation [Video]. YouTube. Retrieved from [Link]

  • Smart, R. B., et al. (2011). Alkylation or Silylation for Analysis of Amino and Non-Amino Organic Acids by GC-MS? Metabolites, 1(1), 3-17.
  • Supelco. (n.d.).
  • IntechOpen. (n.d.). GC Derivatization. Retrieved from [Link]

  • Koponen, V., et al. (2011). Derivatization and rapid GC-MS screening of chlorides relevant to the Chemical Weapons Convention in organic liquid samples. Analytical Methods, 3(1), 133-141.
  • Mphahlele, M. J., et al. (2007). Optimization of silylation using N-methyl-N-(trimethylsilyl)-trifluoroacetamide, N,O-bis-(trimethylsilyl)-trifluoroacetamide and N-(tert-butyldimethylsilyl)-N-methyltrifluoroacetamide for the determination of the estrogens estrone and 17α-ethinylestradiol by gas chromatography–mass spectrometry.
  • Poole, C. F. (2003). Alkylsilyl derivatives for gas chromatography.
  • Villas-Bôas, S. G., et al. (2011). Alkylation or Silylation for Analysis of Amino and Non-Amino Organic Acids by GC-MS? Metabolites, 1(1), 3-17.
  • Zaikin, V. G., & Halket, J. M. (2005). Derivatization in Mass Spectrometry– 3. Alkylation (Arylation). European Journal of Mass Spectrometry, 11(6), 611-636.
  • Moldoveanu, S. C., & David, V. (2018). Derivatization Methods in GC and GC/MS.
  • Zaikin, V. G., & Halket, J. M. (2003). Review: Derivatization in mass spectrometry—1. Silylation. European Journal of Mass Spectrometry, 9(5), 421-434.
  • Organic Chemistry Portal. (n.d.). Substituted amide synthesis by amidation. Retrieved from [Link]

  • Kind, T., et al. (2022). Machine learning for identification of silylated derivatives from mass spectra. Metabolites, 12(9), 856.
  • Tallent, W. H., & Kleiman, R. (1968). Bis(trimethylsily1) acetamide in the silylation of lipolysis products for gas-liquid chromatography. Journal of Lipid Research, 9(1), 146-148.

Sources

Application

Application Notes and Protocols for 2-chloro-N-[2-(3-methylphenoxy)ethyl]acetamide

For Researchers, Scientists, and Drug Development Professionals Abstract This document provides a comprehensive guide to the safe handling and storage of 2-chloro-N-[2-(3-methylphenoxy)ethyl]acetamide (CAS No. 103980-38-...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide to the safe handling and storage of 2-chloro-N-[2-(3-methylphenoxy)ethyl]acetamide (CAS No. 103980-38-9). Due to the limited availability of specific safety and property data for this compound, the following protocols and recommendations are synthesized from best practices for handling closely related chloroacetamide and aromatic amide compounds.[1][2] The causality behind each procedural step is explained to ensure a thorough understanding of the required safety measures and storage conditions. This guide is intended to be a primary resource for laboratory personnel to establish self-validating safety systems when working with this and similar research chemicals.

Introduction and Scientific Context

2-chloro-N-[2-(3-methylphenoxy)ethyl]acetamide is an aromatic amide containing an organochlorine functional group.[1][2] Compounds of this class are recognized for their potential biological activity and are often used as intermediates in the synthesis of more complex molecules in drug discovery and development.[3] The chloroacetamide moiety, in particular, is a reactive functional group that necessitates careful handling to avoid unwanted reactions and ensure the safety of laboratory personnel. The protocols outlined herein are designed to mitigate risks associated with the handling and storage of this compound.

Hazard Identification and Risk Assessment

Inferred Potential Hazards:

  • Acute Toxicity (Oral): Similar compounds are harmful or toxic if swallowed.[4][5]

  • Skin Irritation/Sensitization: May cause skin irritation and allergic skin reactions upon contact.[4][6]

  • Eye Irritation: Likely to cause serious eye irritation.[6]

  • Respiratory Irritation: May cause respiratory irritation if inhaled as a dust or aerosol.[6]

A thorough risk assessment should be conducted before any new experimental procedure involving this compound.

Chemical and Physical Properties (Inferred)

The following table summarizes the anticipated, though unverified, properties of 2-chloro-N-[2-(3-methylphenoxy)ethyl]acetamide based on its chemical structure and data from analogous compounds.

PropertyInferred Value/InformationRationale/Source Analogy
Molecular Formula C₁₁H₁₄ClNO₂Based on chemical structure
Appearance White to off-white solidCommon for similar organic compounds
Solubility Likely soluble in organic solvents (e.g., DMSO, DMF, ethanol)General solubility of aromatic amides
Stability Stable under recommended storage conditions. Avoid strong oxidizing agents, strong bases, and strong acids.[7]General reactivity of chloroacetamides
Decomposition Hazardous decomposition products may include carbon oxides, nitrogen oxides, and hydrogen chloride gas upon combustion.Thermal decomposition of chlorinated organic compounds

Personal Protective Equipment (PPE) Protocol

The selection and use of appropriate PPE are critical to minimizing exposure. The following PPE is mandatory when handling 2-chloro-N-[2-(3-methylphenoxy)ethyl]acetamide.

Step-by-Step PPE Protocol:
  • Hand Protection: Wear nitrile or other chemically resistant gloves. Gloves must be inspected for integrity before use. Double-gloving is recommended for handling neat material. Dispose of contaminated gloves immediately after use in accordance with laboratory procedures.

  • Eye and Face Protection: Chemical safety goggles are required at all times.[8] A face shield should be worn when there is a risk of splashing or when handling larger quantities.

  • Skin and Body Protection: A laboratory coat is mandatory. For procedures with a higher risk of exposure, consider using a chemically resistant apron or coveralls.

  • Respiratory Protection: Work should be conducted in a certified chemical fume hood to avoid inhalation of dust or vapors.[4][8] If a fume hood is not available, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used.

Handling Protocols

Adherence to strict handling protocols is essential for safety and to maintain the integrity of the compound.

Receiving and Unpacking:

Caption: Workflow for Receiving and Unpacking

Weighing and Aliquoting:
  • Preparation: Ensure the chemical fume hood is clean and free of clutter. Decontaminate the balance with an appropriate solvent (e.g., 70% ethanol) before and after use.

  • Weighing:

    • Perform all weighing operations within the fume hood.

    • Use a dedicated, clean spatula for this compound.

    • To minimize dust generation, do not pour the solid directly. Instead, carefully tap the spatula to transfer the desired amount.

    • Close the container tightly immediately after dispensing.

  • Aliquoting: If preparing stock solutions, do so immediately after weighing to minimize the handling of the solid.

Solution Preparation:
  • Solvent Selection: Choose a solvent in which the compound is readily soluble. For biological assays, dimethyl sulfoxide (DMSO) is a common choice.

  • Procedure:

    • Add the weighed compound to an appropriate vial.

    • Add the desired volume of solvent to the vial.

    • Cap the vial tightly and vortex or sonicate until the solid is completely dissolved.

    • Clearly label the vial with the compound name, concentration, solvent, and date of preparation.

Storage Protocols

Proper storage is crucial for maintaining the stability and integrity of 2-chloro-N-[2-(3-methylphenoxy)ethyl]acetamide.

Short-Term and Long-Term Storage:
Storage ConditionSolid FormIn Solution
Short-Term (< 1 week) Room temperature, in a desiccator2-8°C, protected from light
Long-Term (> 1 week) 2-8°C, in a desiccator, tightly sealed-20°C, protected from light and moisture

Rationale:

  • Solid Form: Storing in a cool, dry place minimizes the potential for degradation due to moisture and heat.[8][9] A desiccator is recommended to prevent water absorption.

  • In Solution: Refrigeration or freezing slows down the rate of potential degradation in solution. Protection from light is important as many organic compounds are light-sensitive.

Storage Decision Workflow:

Caption: Decision-making workflow for appropriate storage.

Spill and Emergency Procedures

Spill Cleanup:
  • Evacuate: Alert others in the area and evacuate if the spill is large or in a poorly ventilated space.

  • PPE: Don appropriate PPE, including respiratory protection if necessary.

  • Containment: For solid spills, gently cover with an absorbent material to avoid raising dust. For liquid spills, use a chemical absorbent pad or granules.

  • Cleanup: Carefully sweep or wipe up the material and place it in a sealed container for hazardous waste disposal.

  • Decontamination: Clean the spill area with an appropriate solvent, followed by soap and water.

  • Waste Disposal: Dispose of all contaminated materials as hazardous waste.

First Aid:
  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.

  • Skin Contact: Remove contaminated clothing and wash the affected area with soap and water for at least 15 minutes. Seek medical attention if irritation persists.[4]

  • Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.[4]

References

  • PubChem. (n.d.). 2-chloro-N-(2,6-diethylphenyl)acetamide.
  • Cole-Parmer. (n.d.). Material Safety Data Sheet - 2-Chloroacetamide, 98%.
  • ChemScene. (n.d.). 2-Chloro-n-[2-(3-chlorophenyl)ethyl]acetamide.
  • Santa Cruz Biotechnology. (n.d.). 2-Chloroacetamide.
  • Chemos GmbH & Co.KG. (n.d.). Safety Data Sheet: N-Ethylacetamide.
  • Sigma-Aldrich. (n.d.). 2-Chloro-N-ethylacetamide 105-35-1.
  • Sigma-Aldrich. (2024). Safety Data Sheet.
  • Chemos GmbH & Co.KG. (2020). Safety Data Sheet: 2-chloroacetamide.
  • Katke, S. A., et al. (2011). Synthesis of Biologically Active 2-Chloro-N-Alkyl/Aryl Acetamide Derivatives. International Journal of Pharma Sciences and Research.
  • PubChem. (n.d.). 2-Chloro-N-(2-ethyl-6-methylphenyl)acetamide.
  • AK Scientific, Inc. (n.d.). Safety Data Sheet: N-[2-(4-Chloro-2-isopropyl-5-methylphenoxy)ethyl]acetamide.
  • PubChem. (n.d.). Ceftiofur.
  • PubChem. (n.d.). Chloroacetamide.
  • PubChem. (n.d.). Ceftiofur Sodium.
  • Cheméo. (n.d.). Chemical Properties of 2-Chloro-N-ethylacetamide (CAS 105-35-1).
  • PubChem. (n.d.). Ceftiofur Hydrochloride.
  • Sigma-Aldrich. (2024). Safety Data Sheet.
  • ResearchGate. (n.d.). Synthesis of the 2-chloro-N-(2-methoxyphenyl)acetamide.
  • Chemsrc. (2025). Ceftiofur HCl | CAS#:103980-44-5.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Stability of 2-chloro-N-[2-(3-methylphenoxy)ethyl]acetamide in Solution

Welcome to the technical support center for 2-chloro-N-[2-(3-methylphenoxy)ethyl]acetamide. This guide is designed for researchers, scientists, and drug development professionals to navigate the potential stability chall...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 2-chloro-N-[2-(3-methylphenoxy)ethyl]acetamide. This guide is designed for researchers, scientists, and drug development professionals to navigate the potential stability challenges when working with this compound in solution. Here, we provide in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to ensure the integrity of your experiments.

I. Frequently Asked Questions (FAQs)

This section addresses common questions regarding the stability of 2-chloro-N-[2-(3-methylphenoxy)ethyl]acetamide in various solution-based applications.

Q1: I've prepared a stock solution of 2-chloro-N-[2-(3-methylphenoxy)ethyl]acetamide in an aqueous buffer, and over time, I'm observing a loss of my compound's activity. What could be the cause?

A1: The primary cause of activity loss for 2-chloro-N-[2-(3-methylphenoxy)ethyl]acetamide in aqueous solutions is chemical degradation, primarily through hydrolysis. The chloroacetamide functional group is susceptible to nucleophilic attack by water, leading to the displacement of the chloride ion and the formation of the corresponding hydroxyacetamide derivative. This hydrolysis product is often biologically inactive. The rate of this degradation is highly dependent on the pH and temperature of your solution.

Q2: My solution of 2-chloro-N-[2-(3-methylphenoxy)ethyl]acetamide has become more acidic over time. Is this related to its degradation?

A2: Yes, a decrease in pH is a strong indicator of hydrolysis. The nucleophilic substitution of the chlorine atom by water or hydroxide ions releases a chloride ion (Cl⁻) and a proton (H⁺) into the solution, leading to a gradual decrease in the pH. Monitoring the pH of your solution can be a simple, indirect way to assess its stability.

Q3: How does the choice of solvent affect the stability of my compound?

A3: Protic solvents, especially water, can participate directly in the hydrolysis of the chloroacetamide group. Aprotic solvents, such as DMSO or DMF, are generally preferred for long-term storage of stock solutions as they do not actively participate in hydrolysis. However, it is crucial to use anhydrous aprotic solvents, as even trace amounts of water can lead to degradation over time. When preparing working solutions in aqueous buffers, it is advisable to make them fresh from a concentrated stock in an aprotic solvent just before use.

Q4: Are there specific pH ranges I should avoid to maximize the stability of 2-chloro-N-[2-(3-methylphenoxy)ethyl]acetamide?

A4: Yes. Chloroacetamide herbicides, which are structurally similar, exhibit pH-dependent stability. Degradation is generally accelerated under both acidic and alkaline conditions.[1][2]

  • Alkaline conditions (pH > 8): Base-catalyzed hydrolysis proceeds rapidly via an S_N2 mechanism, where hydroxide ions directly attack the carbon atom bearing the chlorine.[1]

  • Acidic conditions (pH < 4): Acid-catalyzed hydrolysis can also occur, potentially leading to cleavage of both the amide and ether linkages within the molecule.[1] For optimal stability in aqueous solutions, it is recommended to maintain a near-neutral pH (approximately 6-7.5).

Q5: I suspect my compound is degrading. What are the likely degradation products I should be looking for?

A5: The primary degradation product will likely be the hydroxy-substituted derivative, 2-hydroxy-N-[2-(3-methylphenoxy)ethyl]acetamide, formed via hydrolysis. Under more forcing conditions (e.g., strong acid or base), you might also observe cleavage of the amide bond, leading to the formation of 2-(3-methylphenoxy)ethanamine and chloroacetic acid or its hydroxy derivative.

II. Troubleshooting Guide

This section provides a structured approach to identifying and resolving common stability-related issues encountered during experiments.

Observed Issue Potential Cause Troubleshooting Steps
Decreased biological activity of the compound in an assay. Hydrolysis of the chloroacetamide group.1. Prepare fresh working solutions from a stock in an anhydrous aprotic solvent immediately before each experiment. 2. Analyze an aliquot of the aged solution by HPLC or LC-MS/MS to quantify the parent compound and identify degradation products. 3. Perform a time-course experiment to determine the rate of degradation in your specific assay buffer.
A noticeable drop in the pH of the stock or working solution. Release of HCl due to hydrolysis.1. Monitor the pH of your solutions regularly. 2. If a decrease is observed, it confirms degradation. Prepare fresh solutions. 3. Consider using a buffer with a higher buffering capacity if the pH drop is rapid and significant.
Appearance of new, unexpected peaks in my analytical chromatogram (HPLC, LC-MS). Formation of degradation products.1. Characterize the new peaks using mass spectrometry to confirm their identity as potential degradation products (e.g., hydroxy-derivative). 2. If degradation is confirmed, review your solution preparation and storage procedures.
Inconsistent results between experiments conducted on different days. Progressive degradation of a common stock solution.1. Aliquot your stock solution upon preparation and store at -20°C or -80°C in an anhydrous aprotic solvent. 2. Use a fresh aliquot for each experiment to avoid multiple freeze-thaw cycles and exposure to atmospheric moisture.

III. Experimental Protocols & Methodologies

To assist in your investigations, we provide the following detailed protocols for assessing the stability of 2-chloro-N-[2-(3-methylphenoxy)ethyl]acetamide and quantifying its concentration.

Protocol 1: Forced Degradation Study

This protocol is designed to intentionally degrade the compound under controlled conditions to identify potential degradation products and understand its stability profile.[3][4]

Objective: To identify the degradation products of 2-chloro-N-[2-(3-methylphenoxy)ethyl]acetamide under hydrolytic stress conditions.

Materials:

  • 2-chloro-N-[2-(3-methylphenoxy)ethyl]acetamide

  • Hydrochloric acid (HCl), 0.1 M

  • Sodium hydroxide (NaOH), 0.1 M

  • HPLC-grade water

  • HPLC-grade acetonitrile

  • HPLC or LC-MS/MS system

Procedure:

  • Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of the compound in acetonitrile.

  • Acidic Degradation:

    • To 1 mL of the stock solution, add 1 mL of 0.1 M HCl.

    • Incubate the mixture at 60°C for 24 hours.

    • Neutralize the solution with 0.1 M NaOH.

    • Dilute with mobile phase to an appropriate concentration for analysis.

  • Alkaline Degradation:

    • To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH.

    • Incubate the mixture at 60°C for 24 hours.

    • Neutralize the solution with 0.1 M HCl.

    • Dilute with mobile phase to an appropriate concentration for analysis.

  • Neutral Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of HPLC-grade water.

    • Incubate the mixture at 60°C for 24 hours.

    • Dilute with mobile phase to an appropriate concentration for analysis.

  • Analysis: Analyze all samples, along with an undegraded control sample, by a suitable stability-indicating HPLC or LC-MS/MS method.

Protocol 2: Quantitative Analysis by HPLC-UV

Objective: To quantify the concentration of 2-chloro-N-[2-(3-methylphenoxy)ethyl]acetamide in solution.

Instrumentation and Conditions:

  • HPLC System: A standard HPLC system with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid) may be a good starting point. Isocratic elution can also be used.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: Determined by measuring the UV absorbance spectrum of the compound (likely around 270-280 nm due to the phenoxy group).

  • Injection Volume: 10 µL.

Procedure:

  • Standard Preparation: Prepare a series of standard solutions of 2-chloro-N-[2-(3-methylphenoxy)ethyl]acetamide in the mobile phase, ranging from a concentration below your expected sample concentration to one above.

  • Calibration Curve: Inject the standard solutions and construct a calibration curve by plotting the peak area against the concentration.

  • Sample Analysis: Inject your sample solutions.

  • Quantification: Determine the concentration of the compound in your samples by interpolating their peak areas from the calibration curve.

IV. Mechanistic Insights & Visualizations

The degradation of 2-chloro-N-[2-(3-methylphenoxy)ethyl]acetamide in aqueous solution is primarily governed by two competing pathways, especially under basic conditions: nucleophilic substitution at the alpha-carbon and hydrolysis of the amide bond.

Primary Degradation Pathway: Hydrolysis

The most common degradation route is the hydrolysis of the C-Cl bond, which is susceptible to nucleophilic attack by water or hydroxide ions.

G 2-chloro-N-[2-(3-methylphenoxy)ethyl]acetamide 2-chloro-N-[2-(3-methylphenoxy)ethyl]acetamide Hydroxy_derivative 2-hydroxy-N-[2-(3-methylphenoxy)ethyl]acetamide 2-chloro-N-[2-(3-methylphenoxy)ethyl]acetamide->Hydroxy_derivative + H2O (SN2) Chloride_ion Cl- 2-chloro-N-[2-(3-methylphenoxy)ethyl]acetamide->Chloride_ion

Caption: Primary hydrolytic degradation pathway.

Potential Secondary Degradation Pathway: Amide Cleavage

Under more strenuous conditions, such as strong acid or base, the amide bond can also be cleaved.

G Parent 2-chloro-N-[2-(3-methylphenoxy)ethyl]acetamide Amine 2-(3-methylphenoxy)ethanamine Parent->Amine Amide Hydrolysis Acid Chloroacetic Acid Parent->Acid Amide Hydrolysis

Caption: Secondary degradation via amide hydrolysis.

V. References

  • Katke, S. A., et al. (2011). SYNTHESIS OF BIOLOGICALLY ACTIVE 2-CHLORO-N-ALKYL/ARYL ACETAMIDE DERIVATIVES. International Journal of Pharma Sciences and Research (IJPSR), 2(7), 148-156. [Link]

  • Brouwer, H., et al. (2006). Acid- and Base-Catalyzed Hydrolysis of Chloroacetamide Herbicides. Journal of Agricultural and Food Chemistry, 54(17), 6245-6253. [Link]

  • Das, S., & Kumar, A. (2020). In vitro dissipation of S-metolachlor herbicide in different pH water. International Journal of Chemical Studies, 8(6), 133-137. [Link]

  • Singh, N., & Singh, S. B. (2012). Forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical Education and Research, 3(1), 59-69. [Link]

  • Science.gov. (n.d.). forced degradation products: Topics by Science.gov. [Link]

Sources

Optimization

2-chloro-N-[2-(3-methylphenoxy)ethyl]acetamide degradation product identification

A Guide for Researchers, Scientists, and Drug Development Professionals Welcome to the technical support center for the analysis of 2-chloro-N-[2-(3-methylphenoxy)ethyl]acetamide, commonly known as Metazachlor. This guid...

Author: BenchChem Technical Support Team. Date: February 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for the analysis of 2-chloro-N-[2-(3-methylphenoxy)ethyl]acetamide, commonly known as Metazachlor. This guide is structured as a series of frequently asked questions (FAQs) to directly address common challenges encountered during experimental studies of its degradation products. As Senior Application Scientists, we aim to provide not just protocols, but the underlying scientific reasoning to empower your research.

FAQ 1: What are the primary degradation pathways for Metazachlor and its major products?

Understanding the expected degradation pathways is the foundational step for any analytical study. Metazachlor, a chloroacetamide herbicide, degrades in the environment through several key mechanisms: biotic (microbial metabolism) and abiotic (hydrolysis and photolysis) processes.

The most frequently reported and environmentally significant degradation products are Metazachlor ethanesulfonic acid (MESA) and Metazachlor oxanilic acid (MOA or MOXA).[1][2][3][4][5] These are often found in higher concentrations in water samples than the parent compound itself, highlighting their persistence and mobility.[5][6]

  • Metabolism (Biotic Degradation): In soil and water, microorganisms play a crucial role. The primary metabolic route involves the substitution of the chlorine atom with glutathione, which is then further metabolized to form the sulfonic acid derivative, MESA.[2]

  • Hydrolysis (Abiotic Degradation): This involves the cleavage of chemical bonds by the addition of water. For Metazachlor, hydrolysis can lead to the replacement of the chlorine atom with a hydroxyl group, forming a hydroxy-metazachlor intermediate.[7][8] This can be a precursor to other products. The rate of hydrolysis is often pH-dependent.[9]

  • Photolysis (Abiotic Degradation): Sunlight, particularly UV radiation, can induce degradation. While direct photolysis may be slow, indirect photolysis initiated by reactive species like hydroxyl radicals (•OH) can significantly accelerate degradation.[10]

The following diagram illustrates the principal degradation pathways leading to the formation of MESA and MOA.

Metazachlor Degradation Pathways Metazachlor Metazachlor (Parent Compound) Intermediate Glutathione Conjugate (Intermediate) Metazachlor->Intermediate Biotic Metabolism (Glutathione Transferase) MOA Metazachlor OA (MOA) (Oxanilic Acid) Metazachlor->MOA Oxidation / Hydrolysis Other Other Minor Degradants Metazachlor->Other Hydrolysis / Photolysis MESA Metazachlor ESA (MESA) (Ethanesulfonic Acid) Intermediate->MESA Further Metabolism Unknown Peak Identification Workflow Start Unknown Peak Detected in LC-MS HRMS Step 1: Acquire High-Resolution Accurate Mass Start->HRMS Formula Propose Elemental Formula (e.g., < 5 ppm error) HRMS->Formula MSMS Step 2: Acquire MS/MS Fragmentation Spectrum Formula->MSMS Compare Compare Fragments to: - Parent Compound - Known Degradants - Spectral Libraries MSMS->Compare Hypothesis Propose Putative Structure Compare->Hypothesis Standard Step 3: Obtain Reference Standard Hypothesis->Standard Confirm Confirm by Co-elution and MS/MS Match Standard->Confirm End Structure Confirmed Confirm->End

Caption: A systematic workflow for identifying unknown degradation products.

FAQ 3: How can I distinguish between biotic (metabolic) and abiotic (chemical) degradation in my experiments?

This is a critical experimental design question. The answer lies in using appropriate controls to isolate the variable of interest—microbial activity.

Experimental Design for Differentiating Degradation
Experimental Setup Components Purpose Expected Outcome if Biotic Degradation Occurs
Live Sample Soil/Water + MetazachlorTo measure total degradation (biotic + abiotic).Fastest degradation rate; formation of metabolic products (e.g., MESA).
Sterile Control Sterilized Soil/Water + MetazachlorTo measure only abiotic degradation (hydrolysis, etc.).Slower degradation than the live sample; abiotic products may differ.
No-Spike Control Live Soil/Water (No Metazachlor)To check for background interferences.No Metazachlor or its specific degradants should be detected.

Protocol for Sterilization:

  • Soil: Autoclaving (e.g., 121°C for 30-60 minutes, repeated on three consecutive days) is a common method. Chemical sterilization (e.g., using sodium azide or mercuric chloride) is also an option, but be aware these can alter soil chemistry.

  • Water: Filtration through a 0.22 µm filter is effective for removing bacteria. Autoclaving is also suitable.

By comparing the degradation profile in the "Live Sample" to the "Sterile Control," you can confidently attribute any additional degradation or unique product formation in the live sample to microbial activity.

FAQ 4: My reference standard for a Metazachlor metabolite seems impure or is degrading over time. What are best practices for handling and verifying standards?

The integrity of your analytical standards is paramount for accurate quantification and identification. [11]Metabolite standards, especially those that are more polar or reactive than the parent compound, can be prone to degradation.

Best Practices for Reference Standard Management:

  • Procurement: Purchase standards from reputable suppliers that provide a Certificate of Analysis (CoA) specifying purity. [12][13]2. Storage:

    • Temperature: Store standards at the recommended temperature, typically -20°C or -80°C, to minimize degradation.

    • Solvent: Prepare stock solutions in a high-purity, stable solvent (e.g., acetonitrile, methanol). For compounds susceptible to hydrolysis, avoid aqueous solutions for long-term storage. [14] * Aliquoting: Prepare stock solutions at a high concentration and dispense into smaller, single-use aliquots. This prevents repeated freeze-thaw cycles which can accelerate degradation.

  • Verification:

    • Initial Check: Upon receipt, and before preparing your stock, run a quick purity check via LC-MS or qNMR if available.

    • Periodic Stability Checks: For long-term studies, periodically re-analyze a working standard against a freshly prepared one from a new aliquot to check for degradation. A change in peak area or the appearance of new peaks is a red flag. [14]4. Documentation: Keep meticulous records of when standards were received, when stock solutions were prepared, the solvent used, storage conditions, and the results of any stability checks.

References

  • Dao, V., Le, T., Nguyen, M., Nguyen, V., & Le, T. (2024). Hydroxyl radical-initiated decomposition of metazachlor herbicide in the gaseous and aqueous phases: Mechanism, kinetics, and toxicity evaluation. ResearchGate. Available at: [Link]

  • Kodranov, I., et al. (2020). Degradation efficiency of metazachlor in light and dark and at pH 3.00, 7.00, and 9.00,... ResearchGate. Available at: [Link]

  • Yuan, J., et al. (2012). Metabolite Measurement: Pitfalls to Avoid and Practices to Follow. PMC. Available at: [Link]

  • Alletto, L., et al. (2020). Formation of metolachlor ethane sulfonic acid (SMOC-ESA) and metolachlor oxanilic acid (SMOC-OA) in wheat straw (WS) incubated over 284 days. ResearchGate. Available at: [Link]

  • Ametaj, B., et al. (2019). Major problems and solutions associated with metabolite identification in metabolomic datasets. ResearchGate. Available at: [Link]

  • Agilent Technologies. (2017). Improved LC/MS/MS Pesticide Multiresidue Analysis Using Triggered MRM and Online Dilution. Available at: [Link]

  • Massey, J., et al. (2022). Trans enantiomeric separation of MESA and MOXA, two environmentally important metabolites of the herbicide, metolachlor. PMC. Available at: [Link]

  • PubChem. (n.d.). 2-Chloro-N-(2-ethyl-6-methylphenyl)acetamide. Available at: [Link]

  • Rouchaud, J., et al. (1992). Soil Degradation of Metazachlor in Agronomic and Vegetable Crop Fields. Weed Science. Available at: [Link]

  • Massey, J., et al. (2022). Trans enantiomeric separation of MESA and MOXA, two environmentally important metabolites of the herbicide, metolachlor. PubMed. Available at: [Link]

  • Yilmaz, M., et al. (2021). (I). Synthesis of the 2-chloro-N-(2-methoxyphenyl)acetamide... ResearchGate. Available at: [Link]

  • EURL-SRM. (2014). Stability of Pesticide Stock Solutions. Available at: [Link]

  • Zhang, H., et al. (2025). Atom-Driven and Knowledge-Based Hydrolysis Metabolite Assessment for Environmental Organic Chemicals. PMC. Available at: [Link]

  • Kim, H., et al. (2021). Simultaneous determination of the metabolites of the herbicide metazachlor in agricultural crops by LC–MS/MS. ResearchGate. Available at: [Link]

  • Dao, V., et al. (2024). Sulfate radical anion-based degradation of metazachlor herbicide in the water and gas: A theoretical study. ChemRxiv. Available at: [Link]

  • Witting, M. (2024). Navigating common pitfalls in metabolite identification and metabolomics bioinformatics. PMC. Available at: [Link]

  • Schüle, E., et al. (2008). Polar Pesticide-Metabolites in Drinking and Mineral Water. CVUA Stuttgart. Available at: [Link]

  • Hladik, M., et al. (2016). Analysis of metolachlor ethane sulfonic acid (MESA) chirality in groundwater: A tool for dating groundwater movement in agricultural settings. ResearchGate. Available at: [Link]

  • AZoLifeSciences. (2022). Challenges in Environmental Metabolomics. Available at: [Link]

  • Katke, S.A., et al. (2011). SYNTHESIS OF BIOLOGICALLY ACTIVE 2-CHLORO-N-ALKYL/ARYL ACETAMIDE DERIVATIVES. International Journal of Pharma Sciences and Research. Available at: [Link]

  • MetwareBio. (n.d.). Data Cleaning in Metabolomics Biomarker Research. Available at: [Link]

  • Chen, D., et al. (2024). The Degradation Characteristics and Soil Remediation Capabilities of the Butachlor-Degrading Strain DC-1. PMC. Available at: [Link]

  • Li, Y., et al. (2019). Evaluation of photolysis and hydrolysis of pyraclostrobin in aqueous solutions and its degradation products in paddy water. PubMed. Available at: [Link]

  • White, P., et al. (2009). Structures of parent molecule and degradates evaluated in the present... ResearchGate. Available at: [Link]

  • Fukami, J. & Shishido, T. (1982). The role of hydrolases in insecticide metabolism and the toxicological significance of the metabolites. PubMed. Available at: [Link]

  • Li, Y., et al. (2019). Evaluation of photolysis and hydrolysis of pyraclostrobin in aqueous solutions and its degradation products in paddy water. ResearchGate. Available at: [Link]

  • MDPI. (2026). Determination of Pesticide Residues in Drinking Water Using the LC-MS/MS Method and Evaluation of the Results for 2023 and 2024. Available at: [Link]

  • Alfa Chemistry. (n.d.). Pesticides, Herbicides, and Metabolites Standards. Available at: [Link]

Sources

Optimization

Technical Support Center: Analysis of 2-chloro-N-[2-(3-methylphenoxy)ethyl]acetamide Reaction Byproducts

For Researchers, Scientists, and Drug Development Professionals This technical support guide provides in-depth troubleshooting and frequently asked questions (FAQs) for the synthesis and analysis of 2-chloro-N-[2-(3-meth...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This technical support guide provides in-depth troubleshooting and frequently asked questions (FAQs) for the synthesis and analysis of 2-chloro-N-[2-(3-methylphenoxy)ethyl]acetamide. As Senior Application Scientists, we understand the nuances of synthetic organic chemistry and the importance of robust analytical methods. This document is designed to address common challenges and provide practical, field-proven solutions to ensure the integrity of your research.

I. Troubleshooting Guide: Navigating Common Synthetic Hurdles

This section addresses specific issues that may arise during the synthesis of 2-chloro-N-[2-(3-methylphenoxy)ethyl]acetamide, focusing on the identification and mitigation of byproducts.

Q1: My reaction yield is significantly lower than expected. What are the potential causes and how can I improve it?

A1: Low yields in the N-acylation of 2-(3-methylphenoxy)ethanamine with chloroacetyl chloride can stem from several factors. A primary cause is often the protonation of the starting amine by the hydrochloric acid (HCl) byproduct generated during the reaction.[1][2][3] This renders the amine non-nucleophilic and effectively halts the reaction.

  • Causality: The lone pair of electrons on the nitrogen atom of the amine is essential for attacking the electrophilic carbonyl carbon of the chloroacetyl chloride.[3] When protonated, this lone pair is no longer available.

  • Solution: The inclusion of a base is critical to neutralize the HCl as it forms. Common choices include tertiary amines like triethylamine or pyridine, or inorganic bases such as potassium carbonate.[2][4] The base should be added in at least a stoichiometric equivalent to the chloroacetyl chloride.

Another significant factor can be the hydrolysis of the highly reactive chloroacetyl chloride by trace amounts of water in the solvent or on the glassware.

  • Causality: Chloroacetyl chloride readily reacts with water to form chloroacetic acid, which will not participate in the desired N-acylation reaction.

  • Solution: Ensure all glassware is thoroughly dried, and use anhydrous solvents. Performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can also minimize exposure to atmospheric moisture.

Q2: I'm observing multiple spots on my TLC plate after the reaction. What are the likely byproducts and how can I minimize their formation?

A2: The formation of multiple products is a common challenge. The most probable byproducts in this reaction are the diacylated amine and the product of N-alkylation.

  • Diacylation: While less common with secondary amides, under forcing conditions or with a large excess of the acylating agent, a second chloroacetyl group can potentially react.[1]

    • Minimization: Carefully control the stoichiometry of the reactants. Use a slight excess (1.05-1.1 equivalents) of chloroacetyl chloride to ensure complete conversion of the starting amine without promoting diacylation.[1]

  • N-Alkylation (Self-Condensation): A more likely scenario involves the nucleophilic substitution of the chloride on one molecule of the product by the amide nitrogen of another, leading to a dimer. This is more prevalent at elevated temperatures.

    • Minimization: Maintain a low reaction temperature (typically 0-5 °C) during the addition of chloroacetyl chloride to control the exothermic reaction and disfavor this side reaction.[5]

Q3: My purified product shows unexpected peaks in the NMR spectrum. How can I identify the impurities?

A3: Unexpected NMR signals often point to residual starting materials, solvents, or the byproducts mentioned above.

  • Unreacted 2-(3-methylphenoxy)ethanamine: Look for the characteristic signals of the primary amine, which will be absent in the pure product.

  • Chloroacetic acid: If hydrolysis of the acylating agent occurred, you might see a singlet for the α-protons and a broad carboxylic acid peak.

  • Diacylated product: This would likely show a more complex set of signals in the aromatic and aliphatic regions.

  • N-Alkylated dimer: The presence of this impurity would introduce new signals and alter the integration of the expected peaks.

A systematic approach using 2D NMR techniques like COSY and HSQC can help in elucidating the structures of these unknown impurities.

II. Frequently Asked Questions (FAQs)

Q1: What is the general reaction mechanism for the synthesis of 2-chloro-N-[2-(3-methylphenoxy)ethyl]acetamide?

A1: The reaction proceeds via a nucleophilic acyl substitution. The nitrogen atom of 2-(3-methylphenoxy)ethanamine acts as a nucleophile, attacking the carbonyl carbon of chloroacetyl chloride. This is followed by the elimination of a chloride ion to form a tetrahedral intermediate, which then collapses to form the amide bond and releases a proton and a chloride ion (as HCl).[6]

Q2: What are the best analytical techniques for monitoring the progress of this reaction?

A2: Thin Layer Chromatography (TLC) is an excellent, rapid technique for monitoring the disappearance of the starting amine and the appearance of the product.[7] For more quantitative analysis, High-Performance Liquid Chromatography (HPLC) with UV detection is highly effective for separating and quantifying the reactants, product, and byproducts.[8][9] In-line monitoring using techniques like NMR or FT-IR spectroscopy can also be employed as part of a Process Analytical Technology (PAT) strategy for real-time reaction tracking.[10][11][12]

Q3: How can I effectively purify the final product?

A3: The primary methods for purification are recrystallization and column chromatography.

  • Recrystallization: If the product is a solid and the impurities have different solubilities, recrystallization from a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexanes) can be very effective.[5]

  • Column Chromatography: For complex mixtures or to remove closely related impurities, silica gel column chromatography is the preferred method. A gradient elution with a mixture of a non-polar solvent (like hexanes or heptane) and a more polar solvent (like ethyl acetate) will typically provide good separation.

Q4: What are the key spectroscopic features I should look for to confirm the structure of 2-chloro-N-[2-(3-methylphenoxy)ethyl]acetamide?

A4:

  • ¹H NMR: Expect to see signals for the aromatic protons of the 3-methylphenoxy group, a singlet for the methyl group, triplets for the two methylene groups of the ethyl chain, a singlet for the methylene group adjacent to the chlorine, and a broad singlet for the amide N-H proton.[13]

  • ¹³C NMR: Look for the characteristic carbonyl carbon signal of the amide around 165-175 ppm, signals for the aromatic carbons, the methyl carbon, and the three methylene carbons.

  • IR Spectroscopy: A strong absorption band for the C=O stretch of the secondary amide should appear around 1650-1680 cm⁻¹.[7][14] The N-H stretch will be visible as a sharp peak around 3300 cm⁻¹. The C-Cl stretch will be in the fingerprint region, typically between 600 and 800 cm⁻¹.[15]

  • Mass Spectrometry: The mass spectrum should show the molecular ion peak (M+). A characteristic isotopic pattern for the presence of one chlorine atom (M+ and M+2 peaks in an approximate 3:1 ratio) will be a key confirmation.[16][17][18][19]

III. Experimental Protocols

Protocol 1: Synthesis of 2-chloro-N-[2-(3-methylphenoxy)ethyl]acetamide
  • To a solution of 2-(3-methylphenoxy)ethanamine (1.0 eq) and triethylamine (1.1 eq) in anhydrous dichloromethane (DCM) at 0 °C under a nitrogen atmosphere, add chloroacetyl chloride (1.05 eq) dropwise with stirring.

  • Allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by TLC.

  • Upon completion, wash the reaction mixture sequentially with 1M HCl, saturated aqueous sodium bicarbonate, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by recrystallization or column chromatography.

Protocol 2: HPLC Analysis of Reaction Mixture
  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and water (both may contain 0.1% formic acid or trifluoroacetic acid to improve peak shape).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

  • Injection Volume: 10 µL.

  • Procedure: Dilute a small aliquot of the reaction mixture in the mobile phase and inject it into the HPLC system.

IV. Data Presentation

Table 1: Typical ¹H NMR Chemical Shifts for 2-chloro-N-[2-(3-methylphenoxy)ethyl]acetamide (in CDCl₃)

Proton AssignmentChemical Shift (ppm)Multiplicity
Amide N-H~6.5-7.0Broad singlet
Aromatic H~6.7-7.2Multiplet
-O-CH₂-~4.0Triplet
-N-CH₂-~3.6Triplet
Cl-CH₂-~4.1Singlet
Ar-CH₃~2.3Singlet

V. Visualizations

Reaction_Pathway cluster_reactants Reactants cluster_products Products Amine 2-(3-methylphenoxy)ethanamine Product 2-chloro-N-[2-(3-methylphenoxy)ethyl]acetamide Amine->Product AcylChloride Chloroacetyl Chloride AcylChloride->Product HCl HCl Troubleshooting_Flowchart Start Low Reaction Yield? Check_Base Sufficient Base Added? Start->Check_Base Yes Check_Anhydrous Anhydrous Conditions Used? Start->Check_Anhydrous No Add_Base Add Stoichiometric Base Check_Base->Add_Base No Use_Dry_Solvents Use Anhydrous Solvents/Glassware Check_Anhydrous->Use_Dry_Solvents No

Caption: Troubleshooting flowchart for low reaction yield.

VI. References

  • Katke, S.A. et al. (2011). SYNTHESIS OF BIOLOGICALLY ACTIVE 2-CHLORO-N-ALKYL/ARYL ACETAMIDE DERIVATIVES. International Journal of Pharma Sciences and Research (IJPSR), 2(7), 148-156. [Link]

  • ResearchGate. (I). Synthesis of the 2-chloro-N-(2-methoxyphenyl)acetamide... [Link]

  • Organic Syntheses. Chloroacetamide. [Link]

  • ResearchGate. N-Acylation Reactions of Amines. [Link]

  • Abdel-Latif, E. et al. (2019). Synthesis of N-aryl 2-chloroacetamides and their chemical reactivity towards various types of nucleophiles. Synthetic Communications, 49(24), 3379-3408. [Link]

  • MDPI. (2022). Synthesis, Spectral Characteristics, and Molecular Docking Studies of 2-(2,4-Dichlorophenoxy)-N-(2,2,2-trichloro-1-(3-arylthioureido)ethyl)acetamide. Molecules, 27(19), 6289. [Link]

  • ResearchGate. (2020). N-Acetylation of Amines in Continuous-Flow with Acetonitrile—No Need for Hazardous and Toxic Carboxylic Acid Derivatives. [Link]

  • Gowda, B. T. et al. (2009). 2-Chloro-N-(3-chlorophenyl)acetamide. Acta Crystallographica Section E: Structure Reports Online, 65(Pt 5), o949. [Link]

  • PubChem. 2-Chloro-N-(2-ethyl-6-methylphenyl)acetamide. [Link]

  • Ali, I. et al. (2021). Synthesis of Novel N-Acylhydrazones and Their C-N/N-N Bond Conformational Characterization by NMR Spectroscopy. Molecules, 26(16), 4909. [Link]

  • Chemistry LibreTexts. (2023). Organic Compounds Containing Halogen Atoms. [Link]

  • Nemeth, T. et al. (2020). N-Acetylation of Amines in Continuous-Flow with Acetonitrile—No Need for Hazardous and Toxic Carboxylic Acid Derivatives. Molecules, 25(8), 1985. [Link]

  • Wang, J. et al. (2006). Analysis of primary aromatic amines using precolumn derivatization by HPLC fluorescence detection and online MS identification. Analytical and Bioanalytical Chemistry, 384(5), 1047-1054. [Link]

  • Pharmaceutical Technology. (2010). NMR Reaction-Monitoring as a Process Analytical Technique. [Link]

  • Google Patents. (1943). Preparation of chloroacetamide.

  • Kim, E. Y. et al. (2021). Process Analytical Technology Tools for Monitoring Pharmaceutical Unit Operations: A Control Strategy for Continuous Process Verification. Pharmaceutics, 13(9), 1341. [Link]

  • Spectroscopy Online. (2023). Halogenated Organic Compounds. [Link]

  • ResearchGate. (2021). Synthesis of Novel N-Acylhydrazones and Their C-N/N-N Bond Conformational Characterization by NMR Spectroscopy. [Link]

  • ResearchGate. (2008). Ion‐Pair Reversed‐Phase HPLC Determination of Aromatic Amine Isomers. [Link]

  • ScienceDirect. (2022). Analysis of heterocyclic aromatic amines using selective extraction by magnetic molecularly imprinted polymers coupled with liquid chromatography-tandem mass spectrometry. [Link]

  • ResearchGate. (1976). Mass spectrometry of halogen-containing organic compounds. [Link]

  • ResearchGate. (2023). Analytical Chemistry Techniques for Monitoring Pharmaceutical Drug Metabolism in Patients. [Link]

  • Sciencemadness Wiki. (2020). Chloroacetamide. [Link]

  • Indian Academy of Sciences. (2015). Synthesis of N-acylurea derivatives from carboxylic acids and N,N -dialkyl carbodiimides in water. [Link]

  • ResearchGate. Experimental conversions of N-acylation and O-acylation with and without CO2 protection. [Link]

  • Helda - University of Helsinki. (2016). CHROMATOGRAPHIC DETERMINATION OF AMINES IN FOOD SAMPLES. [Link]

  • Chemistry LibreTexts. (2022). 21.10: Spectroscopy of Carboxylic Acid Derivatives. [Link]

  • Cole-Parmer UK. (2024). Organic Synthesis and Reaction Monitoring Process. [Link]

  • Chemguide. mass spectra - the M+2 peak. [Link]

  • ACS Publications. (2016). N-Acyl Benzisothiazolinones (N-acyl BITs) Enable Efficient Amide Bond Formation in Aqueous and Organic Media. [Link]

  • MSU chemistry. Mass Spectrometry. [Link]

  • Chromatography Forum. (2013). LCMS of primary amides. [Link]

  • ACS Publications. (2021). Process Analytical Technology for Real-Time Monitoring of Pharmaceutical Bioconjugation Reactions. [Link]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the Structure-Activity Relationship of 2-chloro-N-[2-(3-methylphenoxy)ethyl]acetamide Analogs

For researchers, chemists, and professionals in drug and agrochemical development, understanding the nuanced relationship between a molecule's structure and its biological activity is paramount. This guide provides an in...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, chemists, and professionals in drug and agrochemical development, understanding the nuanced relationship between a molecule's structure and its biological activity is paramount. This guide provides an in-depth analysis of the structure-activity relationships (SAR) for the scaffold represented by 2-chloro-N-[2-(3-methylphenoxy)ethyl]acetamide, a molecule belonging to the broader class of chloroacetamides known for their significant herbicidal and emerging antifungal properties.

This document moves beyond a mere listing of facts, delving into the causal relationships that govern molecular efficacy. We will explore the critical roles of the three primary structural components—the N-substituted phenoxyethyl group, the chloroacetamide warhead, and the linker—and how their modifications can modulate biological activity. The insights presented herein are synthesized from established principles in medicinal and agrochemical chemistry, supported by experimental data from analogous series of compounds.

Core Scaffold Analysis and Mechanism of Action

The parent compound, 2-chloro-N-[2-(3-methylphenoxy)ethyl]acetamide, can be dissected into three key pharmacophoric/toxophoric regions, each contributing to its overall biological profile. The primary established mode of action for this class of compounds, particularly in herbicidal applications, is the inhibition of very-long-chain fatty acid (VLCFA) biosynthesis.[1] This is achieved through the alkylation of an active site cysteine residue in elongase enzymes by the reactive chloroacetyl group.[2]

The fungicidal mechanism, however, appears to be more varied and less understood. While some N-phenylacetamides have been suggested to act via binding to ergosterol on the fungal plasma membrane[3], other studies on 2-chloro-N-phenylacetamide indicate that its antifungal and antibiofilm activity against resistant Candida species does not involve ergosterol binding or cell wall damage.[4][5] This suggests that even subtle structural changes can significantly alter the mechanism of action, making detailed SAR studies crucial.

Core_Scaffold cluster_0 2-chloro-N-[2-(3-methylphenoxy)ethyl]acetamide Chloroacetyl_Warhead Chloroacetyl Group (Reactive Electrophile) Linker Ethyl Linker (Spatial & Flexibility Control) Chloroacetyl_Warhead->Linker Amide Bond Phenoxy_Group 3-Methylphenoxy Group (Recognition & Lipophilicity) Linker->Phenoxy_Group Ether Linkage

Caption: Key pharmacophoric regions of the core scaffold.

Comparative Analysis of Structural Modifications

To elucidate the SAR, we will systematically examine the impact of modifications to each part of the molecule. The following comparative data, while illustrative, is based on established trends within the broader class of chloroacetamide and phenoxyacetamide compounds.

The Chloroacetamide "Warhead"

The chloroacetyl group is the reactive center of the molecule, responsible for the covalent modification of target enzymes.[2] Its electrophilicity is key to its biological activity.

ModificationRationaleExpected Impact on Herbicidal ActivityExpected Impact on Antifungal Activity
H (Acetamide)Removal of the leaving groupAbolished: Loss of alkylating ability.Significantly Reduced: Loss of a key reactive group.
F (Fluoroacetamide)Increased electronegativity, but F is a poorer leaving group than Cl.Reduced: Decreased alkylating potential.Variable: May alter mechanism; potential for some activity.
Br (Bromoacetamide)Better leaving group than Cl.Potentially Increased: Enhanced reactivity could improve efficacy but may also increase non-specific toxicity.Potentially Increased: Halogen substitution is often beneficial for antifungal activity.[6]
I (Iodoacetamide)Excellent leaving group.Increased Reactivity: May lead to instability and off-target effects.Increased Reactivity: Similar to bromo-substitution, but stability is a concern.

Causality: The herbicidal activity of chloroacetamides is directly linked to their ability to act as alkylating agents.[2] Therefore, the nature of the halogen atom is critical. While a more reactive leaving group (Br, I) could increase the rate of alkylation, it might also lead to decreased stability and selectivity, potentially increasing toxicity to non-target organisms. For antifungal applications, the presence of a halogen on the phenyl ring has been shown to be beneficial[6], and this trend may extend to the acetyl group.

The N-Substituted Phenoxyethyl Moiety

This portion of the molecule is crucial for target recognition, binding affinity, and physicochemical properties such as lipophilicity, which governs uptake and transport.

The position and nature of substituents on the phenyl ring can dramatically alter the compound's efficacy and selectivity.

Position of Methyl GroupRationaleExpected Herbicidal ActivityExpected Antifungal Activity
2- (ortho) Steric hindrance near the ether linkage.Variable: Steric bulk can influence binding orientation. In many chloroacetamide herbicides, ortho substitution is critical.Likely Decreased: May disrupt optimal binding conformation.
3- (meta) Balances electronic effects and steric profile.Moderate to High: The parent compound's configuration.Moderate: A common starting point for optimization.
4- (para) Electronic effects are more pronounced.Variable: Para substitution can significantly impact electronic properties and metabolic stability.Potentially Increased: Halogenation at the para-position has been shown to improve the activity of some phenylchloroacetamides.[6]
Unsubstituted Baseline reference.Reduced: The methyl group likely contributes to favorable hydrophobic interactions.Reduced: Loss of hydrophobic interaction.
3,5-dichloro Increased lipophilicity and introduction of electron-withdrawing groups.Potentially Increased: Dichloro-substitution is common in potent herbicides.Potentially Increased: Halogenation is a common strategy in antifungal drug design.[7]

Causality: For herbicides, the substitution pattern on the aromatic ring is a key determinant of selectivity and potency. It influences how the molecule fits into the active site of the target enzyme and its overall lipophilicity, which affects its movement within the plant.[1] Similarly, in antifungal agents, these substitutions are critical for binding to the target, which could be an enzyme or a membrane component like ergosterol.[3] The enhanced potency of halogenated derivatives is a well-documented phenomenon in medicinal chemistry, often attributed to improved membrane permeability and stronger interactions with the target site.[6]

The ethyl linker provides spatial separation between the reactive chloroacetyl group and the phenoxy recognition element. Its length and flexibility are important for achieving the correct orientation for binding and reaction.

Linker ModificationRationaleExpected Biological Activity
Methyl Shortened linker.Reduced: Insufficient length to bridge the required subsites in the target enzyme.
Propyl Lengthened linker.Reduced: May be too long, leading to suboptimal positioning of the chloroacetyl group.
Isopropyl (branched) Increased steric bulk.Significantly Reduced: Steric hindrance likely prevents proper binding.

Causality: The precise length and conformation of the linker are critical for positioning the electrophilic "warhead" for an effective reaction with the target nucleophile (e.g., a cysteine residue). Any deviation from the optimal length or the introduction of steric bulk can disrupt this alignment and abrogate activity.

Experimental Protocols

To enable comparative studies, standardized and reproducible assays are essential. The following are representative protocols for evaluating the herbicidal and antifungal activities of novel analogs.

Protocol: In Vitro Antifungal Susceptibility Testing (Broth Microdilution)

This protocol determines the Minimum Inhibitory Concentration (MIC) and Minimum Fungicidal Concentration (MFC) of a compound against a fungal strain, such as Candida albicans.

Workflow:

Antifungal_Testing_Workflow Start Prepare fungal inoculum (e.g., Candida albicans) Step1 Serially dilute test compounds in 96-well plate with RPMI medium Start->Step1 Step2 Add standardized fungal inoculum to each well Step1->Step2 Step3 Incubate at 35°C for 24-48 hours Step2->Step3 Step4 Determine MIC: Lowest concentration with no visible growth Step3->Step4 Step5 Plate aliquots from clear wells onto agar plates Step4->Step5 Step6 Incubate agar plates at 35°C for 24 hours Step5->Step6 End Determine MFC: Lowest concentration with no fungal growth on agar Step6->End

Caption: Workflow for MIC and MFC determination.

Detailed Steps:

  • Preparation of Inoculum: Culture the fungal strain on an appropriate agar medium. Suspend colonies in sterile saline to achieve a turbidity equivalent to a 0.5 McFarland standard. This suspension is then diluted to the final working concentration.

  • Compound Dilution: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO). Perform serial twofold dilutions in a 96-well microtiter plate containing RPMI-1640 medium buffered with MOPS.

  • Inoculation: Add the diluted fungal inoculum to each well of the microtiter plate. Include positive (no compound) and negative (no inoculum) controls.

  • Incubation: Incubate the plates at 35°C for 24 to 48 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth is observed.[4]

  • MFC Determination: Take an aliquot from each well showing no growth and plate it onto a drug-free agar medium. Incubate the plates at 35°C for 24 hours. The MFC is the lowest concentration that results in no fungal growth on the agar plate.[4]

Protocol: Pre-Emergence Herbicidal Activity Assay

This protocol assesses the ability of a compound to prevent weed germination and growth when applied to the soil before weed emergence.

Detailed Steps:

  • Planting: Fill pots with a standardized soil mix. Sow seeds of a target weed species (e.g., Echinochloa crus-galli - barnyard grass) at a specified depth.

  • Compound Application: Prepare solutions of the test compounds at various concentrations in a suitable solvent/surfactant system. Apply the solutions evenly to the soil surface of the pots using a sprayer to simulate a field application rate.

  • Growth Conditions: Place the pots in a controlled environment (greenhouse or growth chamber) with appropriate light, temperature, and humidity. Water the pots as needed.

  • Evaluation: After a set period (e.g., 14-21 days), visually assess the percentage of weed control compared to an untreated control. This can be quantified by counting the number of emerged plants and/or measuring the fresh weight of the above-ground biomass.

  • Data Analysis: Calculate the GR₅₀ (the concentration required to cause 50% growth reduction) for each compound.

Conclusion and Future Directions

The structure-activity relationship of 2-chloro-N-[2-(3-methylphenoxy)ethyl]acetamide and its analogs is a complex interplay between the electrophilic chloroacetyl group, the steric and electronic properties of the substituted phenoxy ring, and the spatial arrangement dictated by the ethyl linker.

  • For Herbicidal Activity: The key to optimizing herbicidal activity lies in balancing the reactivity of the chloroacetyl group with the specific steric and electronic requirements of the N-substituted moiety for binding to VLCFA elongases. Ortho-substitution on the phenyl ring is a well-established strategy in commercial chloroacetamide herbicides and warrants investigation in this scaffold.

  • For Antifungal Activity: The SAR for antifungal activity appears to be distinct. Halogenation, particularly at the para-position of the phenyl ring, is a promising avenue for enhancing potency. The mechanism of action against fungi remains an area ripe for further investigation, and understanding it will be crucial for rational drug design.

Future research should focus on synthesizing a focused library of analogs based on the principles outlined in this guide. Systematic modification of each of the three core regions and subsequent evaluation using the standardized protocols described will enable the development of a quantitative structure-activity relationship (QSAR) model. Such a model would be invaluable for predicting the activity of novel compounds and accelerating the discovery of new, more effective herbicides and antifungals.

References

  • Katke, S.A. et al. (2011). SYNTHESIS OF BIOLOGICALLY ACTIVE 2-CHLORO-N-ALKYL/ARYL ACETAMIDE DERIVATIVES. International Journal of Pharma Sciences and Research (IJPSR), 2(7), 148-156.
  • National Center for Biotechnology Information. (n.d.). 2-Chloro-N-chloromethyl-N-(2-ethyl-6-methylphenyl)acetamide. PubChem.
  • PubMed. (n.d.). Inhibitory effect of phenothiazine- and phenoxazine-derived chloroacetamides on Leishmania major growth and Trypanosoma brucei trypanothione reductase.
  • Powers, S.M. et al. (2021). Acid- and Base-Mediated Hydrolysis of Dichloroacetamide Herbicide Safeners. Environmental Science & Technology, 55(2), 1032–1041.
  • de Medeiros, A.C.D. et al. (2022). Antifungal activity of 2-chloro-N-phenylacetamide: a new molecule with fungicidal and antibiofilm activity against fluconazole-resistant Candida spp. Brazilian Journal of Biology, 82, e255080.
  • Lavor, E.M. et al. (2022). A chloroacetamide derivative as a potent candidate for fusariosis treatment. Folia Microbiologica, 67(3), 451-459.
  • de Medeiros, A.C.D. et al. (2022). Antifungal activity of 2-chloro-N-phenylacetamide: a new molecule with fungicidal and antibiofilm activity against fluconazole-resistant Candida spp. Brazilian Journal of Biology, 82, e255080.
  • National Center for Biotechnology Information. (n.d.). 2-Chloro-N-phenethyl-acetamide. PubChem.
  • Böger, P. (2003). Covalent binding of chloroacetamide herbicides to the active site cysteine of plant type III polyketide synthases. FEBS Letters, 539(1-3), 1-4.
  • Sadowska, K. et al. (2022). Study of the Relationship Between the Structures and Biological Activity of Herbicides Derived from Phenoxyacetic Acid. Molecules, 27(21), 7205.
  • Nufarm. (n.d.). PHENOXIES.
  • Syngenta. (2021). Synthesis and Biological Profile of Substituted Azetidinyl Carboxamides, A Novel Class of Herbicidal Acyl. Synlett, 32(01), 73-78.
  • Ferreira, E.S. et al. (2019). Antifungal activity and mechanism of action of 2-chloro-N-phenylacetamide: a new molecule with activity against strains of Aspergillus flavus. Mycology, 10(4), 227-235.
  • Zhemchuzhnikova, T.V. et al. (2023).
  • Kim, J. et al. (2000). Synthesis and Herbicidal Activities of 2-(5-Isoxazolyloxy)-acetamide Derivatives. Journal of the Korean Chemical Society, 44(6), 518-525.
  • Pushingate, B.S. et al. (2019).
  • ResearchGate. (n.d.). Chloroacetamide Herbicides.
  • Li, H. et al. (2019). Synthesis and Antibacterial Evaluation of N-phenylacetamide Derivatives Containing 4-Arylthiazole Moieties. Molecules, 24(18), 3341.
  • Hladik, M.L. et al. (2008). Neutral chloroacetamide herbicide degradates and related compounds in Midwestern United States drinking water sources. Science of The Total Environment, 390(1), 163-174.
  • Li, J. et al. (2023). Design, Synthesis, and Antifungal Activity of N-(alkoxy)-Diphenyl Ether Carboxamide Derivates as Novel Succinate Dehydrogenase Inhibitors. Molecules, 28(25), 1.
  • Gowda, B.T. et al. (2008). 2-Chloro-N-phenylacetamide. Acta Crystallographica Section E: Structure Reports Online, 64(Pt 5), o992.
  • Wang, T. et al. (2024). Synthesis and herbicidal activities of 2-((3-pyridinyl-2-oxo-2,3-dihydrobenzo[d]thiazol-6-yl)oxy)propionates. Pest Management Science, 80(1), 346-355.
  • Al-Warhi, T. et al. (2023). The Synthesis, Fungicidal Activity, and in Silico Study of Alkoxy Analogues of Natural Precocenes I, II, and III. Molecules, 28(13), 5003.

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Comparative

A Senior Application Scientist's Guide to the Characterization of 2-chloro-N-[2-(3-methylphenoxy)ethyl]acetamide Against Commercial Standards

Abstract This guide provides a comprehensive framework for the synthesis, purification, and analytical characterization of the novel compound, 2-chloro-N-[2-(3-methylphenoxy)ethyl]acetamide. In the context of drug discov...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This guide provides a comprehensive framework for the synthesis, purification, and analytical characterization of the novel compound, 2-chloro-N-[2-(3-methylphenoxy)ethyl]acetamide. In the context of drug discovery and development, the precise evaluation of a new chemical entity against established standards is paramount for ascertaining its purity, stability, and potential for further investigation. This document outlines detailed, field-proven protocols for the chloroacetylation of a custom amine precursor and subsequent comparative analysis against structurally analogous commercial standards. Methodologies covered include High-Performance Liquid Chromatography (HPLC) for purity assessment, Gas Chromatography-Mass Spectrometry (GC-MS) for identity confirmation and impurity profiling, and spectroscopic analysis via Fourier-Transform Infrared (FT-IR) and Nuclear Magnetic Resonance (NMR) for structural elucidation. The causality behind experimental choices is explained to provide researchers with a robust, self-validating system for their own investigations into novel acetamide derivatives.

Introduction: The Significance of N-Substituted Acetamides

N-substituted acetamides represent a critical pharmacophore in medicinal chemistry, appearing in a wide array of biologically active molecules.[1] The chloroacetamide moiety, in particular, is a versatile synthetic intermediate and a component of various compounds with applications ranging from herbicides to potential therapeutics.[2][3] The introduction of a phenoxy-ethyl side chain, as in the title compound 2-chloro-N-[2-(3-methylphenoxy)ethyl]acetamide, offers a lipophilic and structurally flexible element that can significantly influence the compound's pharmacokinetic and pharmacodynamic properties.

Given the potential novelty of 2-chloro-N-[2-(3-methylphenoxy)ethyl]acetamide, a rigorous comparison against well-characterized commercial standards is essential. This guide will therefore not only detail its synthesis but also establish a robust analytical workflow for its evaluation.

Synthesis Pathway and Protocol

The synthesis of the target compound is a two-stage process: first, the synthesis of the primary amine precursor, 2-(3-methylphenoxy)ethanamine, followed by its N-chloroacetylation.

Stage 1: Synthesis of the Amine Precursor, 2-(3-methylphenoxy)ethanamine

The synthesis of the amine precursor is based on established methods for producing similar aryloxyalkylene amines.[4] This protocol adapts these principles for the specific reagents required.

  • Reaction Setup: In a 500 mL three-necked round-bottom flask equipped with a mechanical stirrer, reflux condenser, and a nitrogen inlet, add m-cresol (1.0 eq.), 2-chloroethanol (1.2 eq.), and potassium carbonate (1.5 eq.) to 250 mL of acetone.

  • Reaction Execution: Heat the mixture to reflux and maintain for 24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up and Extraction: After cooling to room temperature, filter the mixture to remove inorganic salts. Concentrate the filtrate under reduced pressure to yield the crude intermediate, 1-(2-hydroxyethoxy)-3-methylbenzene.

  • Conversion to Amine: Dissolve the crude intermediate in dichloromethane (DCM). Cool the solution to 0°C and add thionyl chloride (1.1 eq.) dropwise. Allow the reaction to warm to room temperature and stir for 4 hours. Quench the reaction with a saturated sodium bicarbonate solution. Extract the organic layer, dry over anhydrous sodium sulfate, and concentrate to yield 1-(2-chloroethoxy)-3-methylbenzene.

  • Amination: Dissolve the chlorinated intermediate in a solution of aqueous ammonia (excess) in a sealed pressure vessel. Heat to 80°C for 12 hours.

  • Final Purification: After cooling, extract the product with ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the resulting crude amine by vacuum distillation to obtain 2-(3-methylphenoxy)ethanamine.

Stage 2: N-Chloroacetylation

The N-chloroacetylation of the synthesized amine is a standard procedure for forming the amide bond.[2][5][6]

  • Reaction Setup: In a 250 mL round-bottom flask, dissolve the synthesized 2-(3-methylphenoxy)ethanamine (1.0 eq.) and a proton scavenger such as triethylamine (1.2 eq.) in 100 mL of anhydrous tetrahydrofuran (THF).[6]

  • Addition of Reagent: Cool the solution in an ice bath to 0-5°C. Add chloroacetyl chloride (1.1 eq.) dropwise with vigorous stirring, ensuring the temperature does not exceed 10°C.

  • Reaction and Monitoring: Allow the reaction mixture to warm to room temperature and stir for 4-6 hours. Monitor the reaction completion by TLC.

  • Work-up and Purification: Filter the mixture to remove the triethylamine hydrochloride salt. Concentrate the filtrate under reduced pressure. Redissolve the crude product in ethyl acetate and wash successively with 1M HCl, saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude product.

  • Final Product Isolation: Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to obtain the final product, 2-chloro-N-[2-(3-methylphenoxy)ethyl]acetamide.

Synthesis_Workflow cluster_stage1 Stage 1: Precursor Synthesis cluster_stage2 Stage 2: N-Chloroacetylation m_cresol m-Cresol intermediate1 1-(2-hydroxyethoxy)-3-methylbenzene m_cresol->intermediate1 K2CO3, Acetone chloroethanol 2-Chloroethanol chloroethanol->intermediate1 intermediate2 1-(2-chloroethoxy)-3-methylbenzene intermediate1->intermediate2 SOCl2, DCM precursor_amine 2-(3-methylphenoxy)ethanamine intermediate2->precursor_amine Aq. NH3 target_compound 2-chloro-N-[2-(3-methylphenoxy)ethyl]acetamide precursor_amine->target_compound Et3N, THF chloroacetyl_chloride Chloroacetyl Chloride chloroacetyl_chloride->target_compound

Caption: Synthesis workflow for the target compound.

Selection of Commercial Standards for Comparison

For a meaningful comparison, it is crucial to select commercial standards that are structurally related to the target compound. The following commercially available compounds are chosen for this purpose:

Compound NameCAS NumberRationale for Selection
2-chloro-N-phenylacetamide587-65-5Basic aromatic N-substituted chloroacetamide.
2-chloro-N-(2-methoxyphenyl)acetamide5435-63-2Contains a substituted phenoxy group, analogous to the target.[7]
2-chloro-N-ethylacetamide6271-33-6A simple aliphatic N-substituted chloroacetamide for baseline comparison.

These standards will be used to develop and validate the analytical methods and to serve as benchmarks for the purity and identity of the newly synthesized compound.

Comparative Analytical Protocols

A multi-technique approach is necessary for the comprehensive characterization and comparison of the synthesized product with the selected commercial standards.

Purity Assessment by High-Performance Liquid Chromatography (HPLC)

HPLC is the gold standard for determining the purity of a chemical compound. A reverse-phase method is generally suitable for acetamide derivatives.[8][9]

  • Sample Preparation: Prepare 1 mg/mL stock solutions of the synthesized compound and each commercial standard in acetonitrile. From these, prepare working solutions of 0.1 mg/mL in the mobile phase.

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

    • Mobile Phase: A gradient of acetonitrile and water (both containing 0.1% formic acid for improved peak shape). For example, start with 30% acetonitrile and ramp up to 90% over 20 minutes.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV detector at 254 nm.

    • Injection Volume: 10 µL.

  • Data Analysis: Run each sample in triplicate. Determine the purity of the synthesized compound by calculating the area percentage of the main peak relative to the total area of all peaks. Compare the retention times of the standards to that of the synthesized compound.

Compound Hypothetical Retention Time (min) Hypothetical Purity (%)
Synthesized Product15.298.5
2-chloro-N-phenylacetamide12.8>99.0 (Standard)
2-chloro-N-(2-methoxyphenyl)acetamide14.1>99.0 (Standard)
2-chloro-N-ethylacetamide8.5>99.0 (Standard)
Identity Confirmation by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for confirming the identity of a compound by providing its mass-to-charge ratio (m/z) and a characteristic fragmentation pattern.[2]

  • Sample Preparation: Prepare 1 mg/mL solutions of the synthesized compound and standards in ethyl acetate.

  • GC-MS Conditions:

    • GC Column: A non-polar column such as a DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness).

    • Carrier Gas: Helium at a constant flow of 1 mL/min.

    • Oven Program: Start at 100°C, hold for 2 minutes, then ramp at 10°C/min to 280°C and hold for 5 minutes.

    • Injector: Splitless mode at 250°C.

    • MS Detector: Electron Ionization (EI) at 70 eV, scanning from m/z 40 to 500.

  • Data Analysis: Compare the mass spectrum of the synthesized product with the expected molecular ion peak and fragmentation pattern. The fragmentation can be predicted based on the structure and compared with the spectra of the standards.

Compound Expected Molecular Ion (m/z) Key Hypothetical Fragments (m/z)
Synthesized Product227/229 (Cl isotope pattern)121 (methylphenoxy-ethyl fragment), 77 (chloroacetyl fragment)
2-chloro-N-phenylacetamide169/17193 (aniline fragment), 77
2-chloro-N-(2-methoxyphenyl)acetamide199/201123 (methoxyaniline fragment), 77
2-chloro-N-ethylacetamide121/12345 (ethylamino fragment), 77
Structural Elucidation by FT-IR and NMR Spectroscopy

FT-IR and NMR provide detailed information about the functional groups and the precise chemical structure of the molecule.

  • Sample Preparation: Analyze the samples as neat solids using a universal Attenuated Total Reflectance (ATR) accessory.

  • Data Acquisition: Collect spectra from 4000 to 400 cm⁻¹.

  • Data Analysis: Identify characteristic peaks for the amide N-H stretch, C=O stretch, and the C-Cl stretch. Compare the spectrum of the synthesized product with those of the standards.[10]

Functional Group Expected Wavenumber (cm⁻¹)
N-H Stretch (Amide)~3300
C-H Stretch (Aromatic)~3100-3000
C-H Stretch (Aliphatic)~2960-2850
C=O Stretch (Amide I)~1670
N-H Bend (Amide II)~1550
C-Cl Stretch~750
  • Sample Preparation: Dissolve ~10 mg of each sample in 0.6 mL of deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆).

  • Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher spectrometer.

  • Data Analysis: Analyze the chemical shifts, integration, and coupling patterns to confirm the structure of the synthesized compound. Compare these with the spectra of the standards to understand the influence of different substituents on the chemical shifts.[11]

Analytical_Workflow cluster_analysis Comparative Analysis synthesized_product Synthesized Product hplc HPLC (Purity) synthesized_product->hplc gcms GC-MS (Identity & Impurities) synthesized_product->gcms ftir FT-IR (Functional Groups) synthesized_product->ftir nmr NMR (Structural Elucidation) synthesized_product->nmr commercial_standards Commercial Standards commercial_standards->hplc commercial_standards->gcms commercial_standards->ftir commercial_standards->nmr comparison_report Comparative Report hplc->comparison_report Data Comparison gcms->comparison_report Data Comparison ftir->comparison_report Data Comparison nmr->comparison_report Data Comparison

Caption: Workflow for comparative analytical testing.

Conclusion and Future Directions

This guide provides a comprehensive, scientifically grounded framework for the synthesis and comparative analysis of 2-chloro-N-[2-(3-methylphenoxy)ethyl]acetamide. By following these detailed protocols, researchers can ensure the production of a high-purity compound and rigorously validate its identity and structure against established commercial standards. The causality-driven explanations for experimental choices are intended to empower scientists to adapt these methods for other novel compounds. The successful characterization of this molecule opens the door for subsequent investigations into its biological activity, metabolic stability, and potential as a lead compound in drug discovery programs.

References

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  • PubChem. Chloroacetamide. National Institutes of Health. [Link]

  • ResearchGate. Scheme 4. Synthesis of N-substituted chloroacetamides. [Link]

  • ResearchGate. The FT-IR spectrum of the o-acetamide. [Link]

  • Waters Corporation. Analysis of Chloroacetanilide and Acetamide Herbicide Degradates in Drinking Water by UPLC-MS/MS. [Link]

  • ResearchGate. (I). Synthesis of the 2-chloro-N-(2-methoxyphenyl)acetamide.... [Link]

  • Taylor & Francis Online. An expedient, chemoselective N-chloroacetylation of aminoalcohols under metal-free bio-compatible conditions. [Link]

  • Google Patents. CN113861047B - Synthesis method of 2-(2-methoxyphenoxy) ethylamine.
  • ResearchGate. Determination of Chloroacetanilide Herbicide Metabolites in Water Using High-Performance Liquid Chromatography-Diode Array Detection and High-Performance Liquid Chromatography/Mass Spectrometry. [Link]

  • PubMed Central. Characterisation of Twelve Newly Synthesised N-(substituted Phenyl)-2-chloroacetamides with QSAR Analysis and Antimicrobial Activity Tests. [Link]

  • Neliti. CHLORO-N-(4-HYDROXYPHENYL) ACETAMIDE AND STUDY OF THEIR ANTIMICROBIAL. [Link]

  • ResearchGate. Determination of trace levels of acetamide, propanamide, and butyramide in surface and drinking water using gas chromatography-mass spectrometry after derivatization with 9-xanthydrol. [Link]

  • ResearchGate. Insight into the conformational space of N-benzyl-N-(furan-2-ylmethyl)acetamide by NMR spectroscopy and DFT calculations. [Link]

  • SIELC Technologies. Separation of N-(2-Benzoyl-4-nitrophenyl)-2-chloroacetamide on Newcrom R1 HPLC column. [Link]

  • ResearchGate. A facile amidation of chloroacetyl chloride using DBU. [Link]

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